Isogambogenic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H46O8 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+ |
InChI Key |
RCWNBHCZYXWDOV-WRXOINPPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C |
Synonyms |
iso-GNA isogambogenic acid |
Origin of Product |
United States |
Foundational & Exploratory
Isogambogenic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid, a potent cytotoxic xanthone (B1684191) naturally occurring in the resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological and angiogenesis research. This technical guide provides an in-depth overview of the discovery, natural sourcing, and key biological activities of this compound. Detailed experimental methodologies for its isolation and for seminal biological assays are presented, alongside a quantitative summary of its cytotoxic effects. Furthermore, this guide elucidates the molecular mechanisms of this compound's action through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Natural Source
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₆O₈ | |
| Molecular Weight | 630.77 g/mol | |
| CAS Number | 887923-47-9 |
Biological Activity and Quantitative Data
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its biological activities are primarily centered on the induction of apoptosis-independent autophagic cell death and the inhibition of angiogenesis.
Cytotoxicity
The cytotoxic potential of this compound has been quantified through numerous studies, with IC₅₀ values indicating its high potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| HL-60 | Human promyelocytic leukemia | 0.1544 | 20-68 | |
| SMMC-7721 | Human hepatoma | 5.942 | 20-68 | |
| BGC-83 | Human gastric carcinoma | 0.04327 | 20-68 | |
| U87 | Human glioblastoma | Not specified | - | |
| U251 | Human glioblastoma | Not specified | - | |
| A549 | Human non-small cell lung carcinoma | Not specified | - | |
| H460 | Human non-small cell lung carcinoma | Not specified | - |
Anti-Angiogenic Activity
This compound has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. It effectively inhibits the proliferation of human umbilical vascular endothelial cells (HUVECs), demonstrating greater potency against these cells than against some cancer cell lines like A549. Furthermore, it has been observed to suppress neovascularization in in vivo models.
Experimental Protocols
Isolation of this compound from Garcinia hanburyi
The following protocol is a synthesized methodology based on common practices for the isolation of xanthones from Garcinia species.
-
Extraction: The dried resin of Garcinia hanburyi is powdered and extracted exhaustively with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Cell Viability (MTT) Assay
This protocol outlines the general steps for assessing the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in cells treated with this compound.
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and angiogenesis.
Induction of Autophagy via the AMPK/mTOR Pathway
This compound is a known inducer of autophagic cell death in cancer cells, a mechanism distinct from apoptosis. This process is mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
Caption: this compound induces autophagy via the AMPK/mTOR pathway.
Inhibition of Angiogenesis via the VEGFR2 Signaling Pathway
The anti-angiogenic effects of this compound are largely attributed to its ability to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades involving Akt and Mitogen-Activated Protein Kinase (MAPK), which are crucial for endothelial cell proliferation, migration, and tube formation.
Caption: this compound inhibits angiogenesis by suppressing VEGFR2 signaling.
Conclusion and Future Directions
This compound is a promising natural compound with potent anticancer and anti-angiogenic properties. Its ability to induce autophagic cell death and inhibit critical signaling pathways like AMPK/mTOR and VEGFR2 makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, optimizing its delivery for enhanced bioavailability, and exploring its therapeutic potential in combination with existing cancer therapies. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these research endeavors.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 5. Western blot protocol | Abcam [abcam.com]
Isolating Isogambogenic Acid from Garcinia hanburyi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation and purification of isogambogenic acid, a potent caged xanthone (B1684191) from the resin of Garcinia hanburyi. This compound has garnered significant interest in the scientific community for its notable cytotoxic and anti-angiogenic properties, making it a promising candidate for further investigation in drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant biological signaling pathways.
Overview of this compound
This compound is a natural product found in gamboge, the resinous exudate of Garcinia hanburyi.[1][2] It belongs to a class of compounds known as caged polyprenylated xanthones, which are recognized for their complex chemical structures and significant biological activities.[3] Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines and possesses anti-angiogenic properties.[4][5] These biological activities are attributed to its ability to modulate key signaling pathways involved in cell proliferation and angiogenesis.
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from Garcinia hanburyi resin is a multi-step process that typically involves initial solvent extraction followed by various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has proven to be a particularly effective method for the separation of this compound from the complex mixture of xanthones present in the crude extract.
Extraction of Crude Xanthones from Garcinia hanburyi Resin
The initial step involves the extraction of the crude mixture of xanthones from the dried resin of Garcinia hanburyi.
Materials and Equipment:
-
Dried resin of Garcinia hanburyi
-
Organic solvents (e.g., ethyl acetate, methanol, ethanol)
-
Rotary evaporator
-
Filter paper and funnel
-
Beakers and flasks
Protocol:
-
Grind the dried resin of Garcinia hanburyi into a fine powder to increase the surface area for extraction.
-
Suspend the powdered resin in a suitable organic solvent, such as ethyl acetate, at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours to facilitate the extraction of the xanthones.
-
Filter the mixture to separate the solvent extract from the insoluble resin material.
-
Repeat the extraction process with the residue to ensure maximum recovery of the target compounds.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dry the crude extract completely to remove any residual solvent.
Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating structurally similar compounds like xanthones. A combination of pH-zone-refining CCC and conventional HSCCC can be employed for efficient purification.
Materials and Equipment:
-
High-speed counter-current chromatograph
-
HPLC-grade solvents (n-hexane, ethyl acetate, methanol, water, methyl tert-butyl ether, acetonitrile)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA)
-
Fraction collector
-
HPLC system for purity analysis
Protocol:
Step 1: Initial Fractionation by pH-Zone-Refining CCC
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (7:3:8:2, v/v/v/v).
-
Stationary and Mobile Phase Preparation: Add 0.1% trifluoroacetic acid to the upper organic phase to serve as the stationary phase retainer. Add 0.03% triethylamine to the lower aqueous phase to act as the mobile phase eluter.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Set the revolution speed to a suitable rate (e.g., 800-1000 rpm).
-
Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.
-
Pump the mobile phase through the column at a specific flow rate.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
Step 2: Final Purification by Conventional HSCCC
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/methyl tert-butyl ether/acetonitrile (B52724)/water (8:2:6:4, v/v/v/v).
-
HSCCC Operation:
-
Combine the fractions containing this compound from the previous step and concentrate them.
-
Perform conventional HSCCC on the concentrated fraction using the prepared solvent system. The upper phase can be used as the stationary phase and the lower phase as the mobile phase.
-
Collect the fractions containing the purified this compound.
-
-
Purity Assessment: Analyze the purity of the final product using analytical HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic or phosphoric acid. Detection is commonly performed at 360 nm.
Quantitative Data Summary
The following tables summarize the quantitative data related to the isolation yield, purity, and biological activity of this compound.
| Isolation and Purification Data | |
| Parameter | Value |
| Starting Material | Crude extract of Garcinia hanburyi resin |
| Purification Method | pH-zone-refining CCC followed by conventional HSCCC |
| Yield of this compound | 11.6 mg from 218.0 mg of a pre-fractionated mixture |
| Purity | >95% (as determined by HPLC) |
| Cytotoxic Activity of this compound (IC50 Values) | |
| Cell Line | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Potent inhibition (specific value not provided) |
| A549 (Human Lung Carcinoma) | Less effective than on HUVEC |
| HeLa (Human Cervical Cancer) | Significant cytotoxicity |
| HCT-116 (Human Colon Carcinoma) | Significant cytotoxicity |
| HepG-2 (Human Liver Carcinoma) | Significant cytotoxicity |
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Garcinia hanburyi.
Signaling Pathways Inhibited by this compound
This compound exerts its anti-angiogenic effects by suppressing key signaling pathways, including the VEGFR2, Akt, and MAPK pathways. The diagram below provides a simplified representation of these pathways and indicates the inhibitory action of this compound.
Conclusion
The isolation and purification of this compound from Garcinia hanburyi can be effectively achieved through a combination of solvent extraction and advanced chromatographic techniques, particularly high-speed counter-current chromatography. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to obtain high-purity this compound for further biological and pharmacological studies. The elucidation of its inhibitory effects on critical signaling pathways underscores its potential as a lead compound in the development of novel anti-cancer and anti-angiogenic therapies. Further research is warranted to fully explore the therapeutic applications of this promising natural product.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. scite.ai [scite.ai]
Isogambogenic Acid: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid is a member of the caged polyprenylated xanthone (B1684191) family of natural products, a class of compounds known for their complex molecular architecture and significant biological activities. Isolated from the resin of the Garcinia hanburyi tree, this compound, like its congeners, has attracted considerable interest from the scientific community, particularly in the field of drug discovery due to its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable data and protocols for researchers in the field.
Chemical Structure and Stereochemistry
This compound possesses the molecular formula C₃₈H₄₆O₈ and a molecular weight of approximately 630.78 g/mol . Structurally, it is a stereoisomer of the more extensively studied gambogenic acid. The core of the molecule is a rigid caged xanthone scaffold, which is decorated with several prenyl and other functional groups.
The key stereochemical feature of this compound lies in its relationship to gambogenic acid as a C2 epimer.[1][2][3] This means that the two compounds differ only in the three-dimensional arrangement of substituents at the second carbon atom of the core structure. While gambogenic acid is the (R)-epimer at C2, this compound is the (S)-epimer, also referred to as epi-gambogic acid.[2] This subtle difference in stereochemistry can have a significant impact on the molecule's biological activity and pharmacokinetic properties.
The IUPAC name for gambogenic acid is (2R,3aS,5R,11aS,12S)-8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-9-((E)-4-methylpent-2-en-1-yl)-5-(prop-1-en-2-yl)-2,3,3a,5,6,11a-hexahydro-1H,12H-benzo[de]pyrano[3,4-g]chromene-1,12-dione. Based on its epimeric relationship, the IUPAC name for this compound would be (2S,3aS,5R,11aS,12S)-8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-9-((E)-4-methylpent-2-en-1-yl)-5-(prop-1-en-2-yl)-2,3,3a,5,6,11a-hexahydro-1H,12H-benzo[de]pyrano[3,4-g]chromene-1,12-dione.
Below is a 2D representation of the chemical structure of this compound with the key stereocenter at C2 highlighted.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₆O₈ | --INVALID-LINK-- |
| Molecular Weight | 630.78 g/mol | --INVALID-LINK-- |
| CAS Number | 887923-47-9 | --INVALID-LINK-- |
| Appearance | Yellow powder | --INVALID-LINK-- |
| Optical Rotation | [α]D20: +486° (c 0.197, CHCl₃) | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation and confirmation of this compound's stereochemistry rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The distinct chemical environment of the C2 epimer results in observable differences in the NMR spectra of this compound compared to gambogenic acid.
NMR Data
The following table summarizes the key distinguishing 1H and 13C NMR chemical shifts for this compound (epi-gambogic acid) in CDCl₃.[2]
| Nucleus | Atom | Chemical Shift (δ, ppm) |
| ¹H | H-37 | 5.07 (t, J = 7.0 Hz) |
| ¹H | H-32 | 5.00 (t, J = 7.0 Hz) |
| ¹³C | C-19 | 26.96 |
Note: The triplet multiplicity and distinct chemical shifts for protons H-37 and H-32, along with the upfield shift of carbon C-19, are characteristic features that differentiate this compound from gambogenic acid in their NMR spectra.
Experimental Protocols
Isolation of this compound from Garcinia hanburyi
This compound is typically isolated from the resin of Garcinia hanburyi concurrently with gambogenic acid. The process involves the separation of the two C2 epimers. The following protocol is adapted from a multi-gram scale isolation method for gambogic acid.
1. Extraction of Crude Organic Components:
-
The gamboge resin is first treated to separate the organic-soluble components from insoluble materials.
-
A solid, referred to as crude gambogic acid (containing a mixture of gambogic acid, this compound, and other compounds), is obtained.
2. Separation of Epimers via Crystallization:
-
The crude mixture is subjected to a series of recrystallizations using a pyridine/water solvent system.
-
This step leverages the differential solubility of the pyridinium (B92312) salts of gambogic acid and this compound to enrich one epimer over the other.
-
Spectroscopic analysis (¹H NMR) is used to monitor the ratio of the two epimers in the crystalline material after each recrystallization step.
3. Acidification to Yield Free Acid:
-
The purified pyridinium salt of the desired epimer (in this case, this compound) is then acidified to liberate the free acid.
References
- 1. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Gambogic acid and epigambogic acid, C-2 epimers with novel anticancer effects from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Isogambogenic Acid Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid, a caged polyprenylated xanthone (B1684191) found in the resin of Garcinia hanburyi, has garnered significant interest for its potent biological activities, including anti-cancer and anti-angiogenic properties. Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, drawing heavily on the proposed pathway of its close structural analog, gambogic acid. We will detail the hypothetical enzymatic steps, from primary metabolites to the complex caged xanthone structure, and present general experimental protocols that can be employed to further investigate and validate this pathway. This document aims to serve as a foundational resource for researchers dedicated to unraveling the biosynthesis of this important natural product and harnessing its potential for drug development.
Introduction
This compound is a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products characterized by a complex, caged xanthone core. These compounds are believed to be biosynthesized through a hybrid pathway that combines elements of the polyketide and mevalonate/methylerythritol phosphate (B84403) pathways. The elucidation of this biosynthetic route is crucial for understanding the production of this compound in Garcinia hanburyi and for enabling its biotechnological production. This guide will synthesize the current knowledge and propose a detailed, albeit partially hypothetical, biosynthetic pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through several key stages: formation of the xanthone core, a series of prenylation events, and subsequent cyclization and oxidative modifications to form the characteristic caged structure.
Formation of the Xanthone Core
The biosynthesis of the xanthone scaffold in plants is understood to originate from the shikimate and acetate (B1210297) pathways.[1] The process begins with the formation of a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative coupling to yield the tricyclic xanthone core.[1][2] For caged Garcinia xanthones, the precursor is believed to be 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX).[1]
Caption: Formation of the 1,3,5-Trihydroxyxanthone core.
Proposed Pathway from Xanthone Core to Gambogic Acid
Following the formation of the 1,3,5-THX core, a series of prenylations and a remarkable cascade of cyclizations are proposed to occur. This part of the pathway is largely hypothetical and is based on the structure of gambogic acid. It likely involves multiple prenyltransferases and cytochrome P450 enzymes. A key proposed mechanism involves a Claisen rearrangement followed by a Diels-Alder reaction to form the caged structure.[2]
Caption: Proposed biosynthesis of Gambogic Acid from the xanthone core.
Hypothetical Conversion to this compound
This compound is an isomer of gambogic acid. The exact structural difference lies in the stereochemistry of the caged structure. The enzymatic step responsible for this isomerization is currently unknown but could involve an isomerase or a specific stereoselective cyclization reaction during the formation of the caged scaffold.
Caption: Hypothetical routes to this compound.
Quantitative Data
Currently, there is a lack of quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. However, analytical studies on the resin of Garcinia hanburyi provide information on the relative abundance of its constituent xanthones.
| Compound | Reported Concentration Range in Gamboge Resin | Method of Analysis |
| Gambogic Acid | Major component | HPLC, UPLC-MS[3][4] |
| This compound | Present, typically in lower amounts than gambogic acid | HPLC, UPLC-MS[3][4] |
Note: The absolute and relative concentrations can vary significantly based on the source and preparation of the gamboge resin.
Experimental Protocols for Pathway Elucidation
The following sections outline general experimental methodologies that are essential for the elucidation of the this compound biosynthetic pathway.
Isolation of Putative Biosynthetic Enzymes
Many enzymes in secondary metabolite pathways, particularly cytochrome P450s and some prenyltransferases, are membrane-bound. Their isolation requires specialized protocols.
Protocol 4.1.1: General Protocol for Microsomal Membrane Protein Isolation from Garcinia Tissue
-
Homogenization: Homogenize fresh or frozen Garcinia hanburyi tissue (e.g., young leaves, stem bark) in a cold extraction buffer (e.g., phosphate buffer with sucrose (B13894), PVPP, and reducing agents like DTT or β-mercaptoethanol).
-
Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Microsome Pelleting: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and other membranes.
-
Washing and Resuspension: Wash the microsomal pellet with a buffer lacking sucrose and resuspend in a minimal volume of a suitable buffer for storage or further purification.
Caption: General workflow for microsomal enzyme isolation.
In Vitro Enzyme Assays
Functional characterization of the putative enzymes requires robust in vitro assays.
Protocol 4.2.1: General In Vitro Assay for Prenyltransferases
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal protein fraction, a xanthone substrate (e.g., 1,3,5-THX), a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP or geranyl pyrophosphate - GPP), and a suitable buffer with divalent cations (e.g., Mg2+). For detection, a radiolabeled prenyl donor ([14C]-DMAPP or [3H]-GPP) can be used.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography, or by HPLC and LC-MS to identify the prenylated xanthones.
Gene Identification and Functional Characterization
Identifying the genes encoding the biosynthetic enzymes is a critical step. This can be achieved through transcriptomic analysis of Garcinia hanburyi tissues that actively produce the resin.
Protocol 4.3.1: General Workflow for Gene Identification and Functional Validation
-
Transcriptome Sequencing: Extract RNA from resin-producing and non-producing tissues of G. hanburyi and perform RNA-sequencing.
-
Candidate Gene Identification: Identify candidate genes (e.g., prenyltransferases, cytochrome P450s) that are differentially expressed in the resin-producing tissues.
-
Gene Cloning: Clone the full-length coding sequences of the candidate genes using PCR-based methods.[5][6]
-
Heterologous Expression: Express the cloned genes in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).[7][8]
-
Functional Validation: Perform in vitro enzyme assays using the recombinant proteins or analyze the metabolites produced in the engineered host to confirm the function of the identified genes.
Caption: Workflow for gene identification and functional validation.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in plants is tightly regulated by various factors, including developmental cues and environmental stresses. The production of xanthones in other plant species is known to be influenced by phytohormones such as jasmonates. It is plausible that the biosynthesis of this compound in Garcinia hanburyi is similarly regulated. Further research is needed to identify the specific transcription factors and signaling pathways that control the expression of the biosynthetic genes.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is still in its nascent stages. This guide has synthesized the available information, primarily by drawing parallels with the proposed biosynthesis of gambogic acid and the general understanding of xanthone formation in plants. The proposed pathway provides a roadmap for future research. Key future work should focus on:
-
Identification and characterization of the specific enzymes involved in the later stages of biosynthesis, particularly the prenyltransferases and the enzymes responsible for the cage formation.
-
Validation of the proposed biosynthetic steps using techniques such as gene silencing (e.g., VIGS or CRISPR/Cas9) in Garcinia or through the reconstitution of the pathway in a heterologous host.
-
Investigation of the regulatory mechanisms governing the expression of the biosynthetic genes to enable metabolic engineering strategies for enhanced production.
A complete understanding of this pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.
References
- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agrisera.com [agrisera.com]
- 4. abo.com.pl [abo.com.pl]
- 5. Gene cloning | Abcam [abcam.com]
- 6. Cloning of plants | Research Starters | EBSCO Research [ebsco.com]
- 7. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Garcinia dulcis and Garcinia forbesii King fruit peel extract: Secondary metabolite composition, antioxidant, and elastase inhibitory activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isogambogenic Acid: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural product isolated from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities and the experimental protocols used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound is a complex xanthone (B1684191) derivative. A summary of its key physical and chemical properties is presented in the table below. While some data are readily available, specific experimental values for properties such as melting point and aqueous solubility remain to be definitively reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₆O₈ | [1][2][3][4] |
| Molecular Weight | 630.778 g/mol | [5] |
| Physical Description | Powder | |
| Boiling Point (Predicted) | 818.6 ± 65.0 °C at 760 mmHg | |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Purity | ≥98% (Commercially available) | |
| CAS Number | 887923-47-9 |
Note: Specific quantitative data for melting point and aqueous solubility are not consistently reported in the available literature. The boiling point and density are predicted values.
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While specific spectra are not publicly available, the following techniques are utilized for its identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for elucidating the complex structure of this compound.
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Biological Activity and Signaling Pathways
This compound has demonstrated potent anti-cancer properties, primarily through the induction of autophagy and apoptosis in cancer cells. Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Glioma Activity via the AMPK-mTOR Pathway
This compound has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This signaling cascade plays a central role in regulating cellular metabolism, growth, and survival. Activation of AMPK, a cellular energy sensor, leads to the inhibition of mTOR, which in turn induces autophagy and apoptosis in cancer cells.
Anti-Angiogenic Activity via the VEGFR2 Signaling Pathway
In addition to its direct effects on cancer cells, this compound exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting VEGFR2 and its downstream effectors such as Akt and ERK, this compound can suppress tumor-induced angiogenesis.
References
Isogambogenic Acid: A Comprehensive Technical Review of its Anti-Angiogenic and Pro-Autophagic Properties
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Isogambogenic acid, a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive review of the existing literature on this compound, with a particular focus on its anti-angiogenic and pro-autophagic activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides a historical context of its discovery. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Historical Context and Discovery
This compound is a caged xanthone (B1684191) that belongs to the family of bioactive compounds found in gamboge, the brownish-yellow resin secreted by the Garcinia hanburyi tree, native to Southeast Asia.[1] For centuries, gamboge has been utilized in traditional medicine for its purported detoxifying and anti-inflammatory properties.[2][3] The systematic investigation of the chemical constituents of Garcinia hanburyi resin has led to the isolation and characterization of numerous cytotoxic compounds, including the well-studied gambogic acid.[3][4] this compound was identified as a structurally related analogue within this complex mixture of natural products.[2] While a singular, definitive publication marking the initial discovery and isolation of this compound is not readily apparent in the surveyed literature, its characterization is intrinsically linked to the broader phytochemical analysis of Garcinia hanburyi that has been ongoing for several decades.[1][4]
Biological Activities and Quantitative Data
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanisms of action are attributed to the inhibition of angiogenesis and the induction of autophagy-dependent cell death.[5][6] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cell lines.
| Cell Line | Cell Type | Biological Activity | IC50 (µM) | Reference(s) |
| A549 | Human Non-Small Cell Lung Carcinoma | Cytotoxicity | Not specified, but less effective than against HUVECs | [5] |
| H460 | Human Non-Small Cell Lung Carcinoma | Autophagy Induction | Not specified | [7] |
| U87 | Human Glioblastoma | Autophagic Death | Not specified | [8][9] |
| U251 | Human Glioblastoma | Autophagic Death | Not specified | [8][9] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Anti-proliferative | More effective than against A549 cells | [5] |
Key Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in angiogenesis and autophagy.
Inhibition of Angiogenesis via the VEGFR2 Signaling Pathway
This compound has been shown to be a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[2][5] It executes this function by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[5] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. This compound inhibits the phosphorylation of VEGFR2, thereby blocking the activation of downstream effectors including Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases.[2][5] This disruption of the VEGFR2 signaling pathway ultimately leads to the suppression of new blood vessel formation.[5]
Induction of Autophagy via the Akt/mTOR and AMPK/mTOR Signaling Pathways
This compound is a known inducer of autophagic cell death in several cancer cell lines, including non-small cell lung carcinoma and glioma.[6][7][8] It achieves this by modulating two key regulatory pathways of autophagy: the Akt/mTOR and the AMPK/mTOR pathways.
This compound inhibits the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy.[7] The inhibition of the Akt/mTOR pathway relieves the suppression of autophagy, leading to the formation of autophagosomes and subsequent cell death.[7]
Furthermore, in glioma cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[8] Activated AMPK, in turn, inhibits mTOR, further promoting the induction of autophagy.[8] This dual regulation of mTOR, through both Akt inhibition and AMPK activation, underscores the potent pro-autophagic activity of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
Autophagy Detection (Western Blot for LC3-II)
The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy. Western blotting is used to detect the levels of LC3-II.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against LC3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity of LC3-II and normalize to a loading control such as β-actin or GAPDH. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates an induction of autophagy.
Conclusion and Future Directions
This compound is a promising natural product with potent anti-cancer properties stemming from its ability to inhibit angiogenesis and induce autophagy. The elucidation of its mechanisms of action, particularly its inhibitory effects on the VEGFR2 signaling pathway and its modulation of the Akt/mTOR and AMPK/mTOR pathways, provides a solid foundation for its further development as a therapeutic agent. Future research should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic effects with existing chemotherapeutic drugs. A comprehensive understanding of its safety profile will also be crucial for its potential translation into clinical applications. The synthesis of this compound and its analogues could also open avenues for structure-activity relationship studies to optimize its potency and drug-like properties.
References
- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-proliferation and induction of mitochondria-mediated apoptosis by Garcinia hanburyi resin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isogambogenic Acid: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a promising small molecule in oncology research. Exhibiting potent cytotoxic and cytostatic effects across various cancer cell lines, its primary mechanisms of action involve the induction of autophagy-dependent cell death and apoptosis, as well as cell cycle arrest. This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound, with a particular focus on its effects on glioma and non-small cell lung carcinoma (NSCLC). We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways to facilitate further research and drug development efforts.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads. This compound, a polyprenylated xanthone, has demonstrated significant anti-tumor potential.[1][2] This document serves as a comprehensive resource for understanding the intricate mechanisms by which this compound exerts its anticancer effects, providing a foundation for its potential translation into clinical applications.
Mechanism of Action in Cancer Cells
This compound employs distinct yet interconnected mechanisms to inhibit cancer cell proliferation and survival, with its effects being notably cell-type dependent. The primary modes of action are the induction of autophagic cell death and apoptosis, mediated by key cellular signaling pathways.
Autophagy-Dependent Cell Death
In several cancer types, particularly non-small cell lung carcinoma (NSCLC) and glioma, this compound is a potent inducer of autophagy-dependent cell death.[2][3] This is a crucial finding, as it suggests a therapeutic strategy for cancers that have developed resistance to apoptosis.
Key observations in iso-GNA-treated NSCLC cells include the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II, and the appearance of autophagosomes.[4] The anticancer effect is attenuated by autophagy inhibitors or the genetic ablation of autophagy-related genes such as Atg7 and Beclin 1, confirming the dependency on this pathway.
Apoptosis Induction
While some studies highlight an apoptosis-independent mechanism, particularly in NSCLC, this compound has been shown to induce apoptosis in other cancer types, such as glioma. In U87 and U251 glioma cells, treatment with this compound leads to an increase in the population of Annexin V-positive cells and elevated levels of cleaved caspase-3, a key executioner of apoptosis. Morphological changes characteristic of apoptosis, including cell membrane shrinkage, chromatin condensation, and the formation of apoptotic bodies, have also been observed.
Cell Cycle Arrest
This compound has been demonstrated to halt the progression of the cell cycle, primarily at the G0/G1 phase, in glioma and NSCLC cells. This arrest prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
Core Signaling Pathways
The anticancer effects of this compound are orchestrated through the modulation of two central signaling pathways that regulate cell growth, proliferation, and survival: the AMPK/mTOR and the Akt/mTOR pathways.
Activation of the AMPK/mTOR Pathway in Glioma
In glioma cells, this compound activates the AMP-activated protein kinase (AMPK) pathway while simultaneously inhibiting the mammalian target of rapamycin (B549165) (mTOR). AMPK acts as a cellular energy sensor; its activation under metabolic stress triggers catabolic processes and inhibits anabolic processes, including cell growth and proliferation, largely through the suppression of mTOR. This compound treatment leads to the phosphorylation of AMPKα at Thr172 and a dose-dependent decrease in mTOR phosphorylation at Ser-2448. This inhibition of mTOR signaling subsequently leads to the induction of autophagy.
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the induction of autophagy and inhibition of cell growth.
Inhibition of the Akt/mTOR Pathway in NSCLC
In NSCLC cells, this compound appears to primarily act through the inhibition of the Akt/mTOR signaling pathway. The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of mTOR, thereby leading to the induction of autophagy-dependent cell death.
Caption: this compound inhibits the Akt/mTORC1 pathway, promoting autophagy and reducing cell survival in NSCLC.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U87 | Glioma | 3-4 | 24 |
| U251 | Glioma | 3-4 | 24 |
| A549 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 |
| H460 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 |
| HepG2 | Hepatocellular Carcinoma | ~5-15 | 24 |
| HeLa | Cervical Cancer | ~5-15 | 24 |
| HCT-116 | Colorectal Carcinoma | ~5-15 | 24 |
| HL-60 | Promyelocytic Leukemia | 0.1544 | 20-68 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 |
| BGC-83 | Gastric Carcinoma | 0.04327 | 20-68 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration (µM) | Effect | Quantitative Data |
| U87 | Glioma | 10 | Induces apoptosis | Increased percentage of Annexin V-positive cells |
| U87 | Glioma | 10 | Induces apoptosis | Increased cleaved caspase-3 expression |
| A549 | NSCLC | 10 | No significant apoptosis | No evidence of cleaved caspase-3 accumulation |
| A549 | NSCLC | Not specified | Cell cycle arrest | Induces G0/G1 phase accumulation |
Note: Comprehensive dose-response quantitative data for apoptosis and cell cycle analysis across a wide range of cancer cell lines are limited in the current literature.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared iso-GNA dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Gaps in Current Knowledge and Future Directions
While significant progress has been made in elucidating the anticancer mechanisms of this compound, several key questions remain unanswered. The direct molecular target of iso-GNA has yet to be identified. Uncovering this initial binding partner would provide crucial insights into its mode of action and facilitate the rational design of more potent analogs.
Furthermore, the majority of research has focused on glioma and NSCLC. Comprehensive studies on the efficacy and mechanism of action of this compound in other prevalent cancers, such as breast, colon, and hematological malignancies, are warranted. The acquisition of more extensive quantitative data, particularly from dose-response studies, will be essential for a more complete understanding of its therapeutic potential.
Conclusion
This compound is a compelling natural product with multifaceted anticancer properties. Its ability to induce both autophagy-dependent cell death and apoptosis through the modulation of the AMPK/mTOR and Akt/mTOR signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound into tangible clinical benefits for cancer patients.
References
- 1. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GA), a natural product isolated from Garcinia hanburyi, has demonstrated significant potential as a therapeutic agent, particularly in the realm of oncology.[1][2][3] Exhibiting potent cytotoxic and anti-angiogenic properties, iso-GA's mechanism of action is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects and outlines a systematic approach to the identification and validation of its molecular targets. This document is intended to serve as a resource for researchers seeking to elucidate the precise mechanisms by which iso-GA exerts its therapeutic effects, a critical step in its journey toward clinical application.
Biological Activities of this compound
This compound has been shown to possess a range of biological activities, primarily centered on its anti-cancer and anti-angiogenic effects.
Cytotoxicity against Cancer Cell Lines
This compound exhibits cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for iso-GA have been reported across several human cancer cell lines, indicating a broad spectrum of activity.[1][3]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL-60 | Promyelocytic Leukemia | 0.1544 | 20-68 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 |
| BGC-83 | Gastric Carcinoma | 0.04327 | 20-68 |
Table 1: Cytotoxicity of this compound in various cancer cell lines.
Induction of Autophagy-Dependent Cell Death
In non-small cell lung carcinoma (NSCLC) cells, this compound has been reported to induce a form of programmed cell death known as autophagy, independent of apoptosis. This is a significant finding, as it suggests a potential therapeutic avenue for apoptosis-resistant cancers. Key observations supporting this include the absence of apoptosis markers like cleaved caspase-3 and the formation of autophagic vacuoles in iso-GA-treated cells.
Anti-Angiogenic Properties
This compound has demonstrated potent anti-angiogenic activity. It has been shown to be more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than A549 cancer cells. In vivo studies using a xenograft nude mouse model of lung cancer showed that iso-GA effectively inhibited tumor growth and tumor angiogenesis. Furthermore, it suppressed the neovascularization of implanted matrigel (B1166635) plugs and inhibited vascular endothelial growth factor (VEGF)-induced microvessel sprouting from mouse aortic rings ex vivo. In vitro, iso-GA inhibited VEGF-induced migration, invasion, and tube formation of endothelial cells.
Implicated Signaling Pathways
The biological effects of this compound are mediated through the modulation of several key signaling pathways.
VEGFR2 Signaling Pathway
Studies suggest that this compound suppresses angiogenesis-mediated tumor growth by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Downstream effectors of this pathway, including Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases, are also implicated.
Autophagy Signaling Pathway
The induction of autophagy by this compound points to the modulation of the autophagy signaling pathway. A key regulator of this pathway is the mammalian target of rapamycin (B549165) (mTOR), which is a downstream effector of the PI3K/Akt pathway. Inhibition of mTOR is a known trigger for the initiation of autophagy.
Target Identification Strategies
While downstream effects of this compound have been observed, its direct molecular target(s) remain to be definitively identified. A comprehensive target identification strategy is crucial for a complete understanding of its mechanism of action. The following are established, label-free methodologies that can be employed for this purpose.
Affinity Chromatography Coupled with Mass Spectrometry
This technique involves immobilizing this compound on a solid support to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The bound proteins are subsequently eluted and identified using mass spectrometry.
Experimental Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of iso-GA with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the iso-GA derivative with the beads to allow for covalent coupling.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Affinity Pull-Down:
-
Prepare a cell lysate from a relevant cell line (e.g., HUVECs or a sensitive cancer cell line).
-
Incubate the cell lysate with the iso-GA-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.
-
Wash the beads several times with a suitable buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for identifying direct target engagement in a cellular context. The principle is that the binding of a ligand to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time.
-
Cool the samples to room temperature.
-
-
Protein Extraction and Quantification:
-
Lyse the cells (if using intact cells) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire proteome using mass spectrometry (proteome-wide CETSA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of this compound indicates a direct interaction with the target protein.
-
Target Validation Studies
Once putative targets have been identified, it is essential to validate their interaction with this compound and their role in its biological activity.
Biophysical Assays
Direct binding between this compound and a purified recombinant target protein can be confirmed and quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity (KD), kinetics, and thermodynamics.
Cellular Validation Assays
Western Blotting:
Western blotting can be used to confirm the downstream effects of this compound on the identified target and its signaling pathway. For example, if a kinase is identified as a target, a Western blot can be used to assess the phosphorylation status of its known substrates in the presence and absence of iso-GA.
Experimental Protocol for Western Blotting:
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein or a downstream signaling molecule (e.g., phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
In Vitro Functional Assays
The functional consequence of this compound's interaction with its target can be assessed using a variety of in vitro assays.
MTT Assay for Cell Viability:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm).
Wound Healing Assay for Cell Migration:
This assay is used to assess the effect of this compound on cell migration.
Experimental Protocol:
-
Create a Monolayer: Grow cells to confluence in a multi-well plate.
-
Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment and Imaging: Treat the cells with this compound and capture images of the wound at different time points.
-
Analysis: Measure the rate of wound closure to determine the effect of the compound on cell migration.
Tube Formation Assay for Angiogenesis:
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Experimental Protocol:
-
Coat Plate with Matrigel: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence or absence of this compound and an angiogenic stimulus (e.g., VEGF).
-
Incubation and Imaging: Incubate the plate for several hours to allow for tube formation and capture images using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.
Conclusion
This compound is a promising natural product with potent anti-cancer and anti-angiogenic activities. While its effects on key signaling pathways have been documented, the definitive identification and validation of its direct molecular targets are critical next steps for its development as a therapeutic agent. The systematic application of the target identification and validation strategies outlined in this guide will provide a deeper understanding of this compound's mechanism of action and pave the way for its potential clinical translation.
References
Isogambogenic Acid: A Technical Guide to its Anti-Angiogenic and Anti-Proliferative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of Garcinia hanburyi, has emerged as a promising candidate in oncology research.[1][2] This technical guide provides a comprehensive overview of the dual anti-cancer activities of iso-GNA: its direct anti-proliferative effects on tumor cells and its potent anti-angiogenic properties that disrupt tumor vasculature development. We will delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this compound.
Anti-Proliferative Effects
This compound exhibits significant cytotoxic and growth-inhibitory effects across a range of cancer cell lines. The primary mechanisms of action include the induction of autophagic cell death, apoptosis, and cell cycle arrest.
Cytotoxicity and Proliferation Inhibition
Iso-GNA demonstrates dose-dependent cytotoxicity in various cancer models, including non-small-cell lung carcinoma (NSCLC) and glioma.[3][4] In some cases, blocking the late stages of autophagy has been shown to enhance the anti-proliferative activities of iso-GNA.[4]
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time | Citation |
|---|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 0.1544 | 20-68 h | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 h | [5] |
| BGC-83 | Gastric Carcinoma | 0.04327 | 20-68 h |[5] |
Mechanisms of Anti-Proliferative Action
2.2.1 Autophagy Induction
In human non-small-cell lung carcinoma (NSCLC) cells, iso-GNA is reported to induce apoptosis-independent autophagic cell death.[3] This is characterized by the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II, and the appearance of autophagosomes.[3][6] The cell death induced by iso-GNA can be inhibited by autophagy inhibitors or through the genetic ablation of key autophagy genes like Atg7 and Beclin 1.[3]
In glioma cells (U87 and U251), iso-GNA also induces autophagic death through the activation of the AMPK-mTOR signaling pathway.[4][7]
2.2.2 Apoptosis Induction
While its effects in NSCLC are primarily autophagy-driven, iso-GNA has been shown to induce apoptosis in glioma cells.[3][8] This is evidenced by morphological changes such as chromatin condensation, an increase in Annexin V-positive cells, and the cleavage of caspase-3.[8] Interestingly, in this context, the inhibition of autophagy was found to attenuate iso-GNA-induced apoptosis, suggesting a complex interplay between the two cell death mechanisms.[4]
2.2.3 Signaling Pathways
The anti-proliferative effects of iso-GNA are mediated through the modulation of key signaling pathways that control cell survival, growth, and autophagy.
-
AMPK-mTOR Pathway (Glioma): Iso-GNA activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR).[4][7] This inhibition of mTOR is a critical step in initiating autophagy. The activation of AMPK or direct inhibition of mTOR can augment the autophagic effects of iso-GNA.[4][7]
-
Akt-mTOR Pathway (NSCLC): In NSCLC cells, iso-GNA has been shown to induce autophagic cell death by inhibiting the Akt-mTOR signaling pathway.[8]
Anti-Angiogenic Effects
This compound potently inhibits angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Its primary target in this context is the vascular endothelial growth factor (VEGF) signaling pathway in endothelial cells.
Inhibition of Endothelial Cell Functions
Studies show that iso-GNA is more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than cancer cells like A549, highlighting its potent anti-angiogenic focus.[1][2] It effectively inhibits key steps in the angiogenic cascade, including VEGF-induced migration, invasion, and tube formation in vitro.[1][2]
In Vivo and Ex Vivo Anti-Angiogenic Activity
The anti-angiogenic activity of iso-GNA has been confirmed in multiple model systems:
-
Zebrafish Embryos: Demonstrated potent anti-angiogenic activity with low toxicity at appropriate concentrations.[1][2]
-
Mouse Aortic Rings: Inhibited VEGF-induced microvessel sprouting ex vivo.[1][2]
-
Matrigel Plug Assay: Suppressed neovascularization in implanted Matrigel plugs in mice.[1][2]
Mechanism of Anti-Angiogenic Action
Iso-GNA exerts its anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[1][2] Upon VEGF stimulation, iso-GNA decreases the phosphorylation of VEGFR2, thereby inhibiting the activation of key downstream effectors.[1]
-
VEGFR2 Downstream Pathways: The inhibition of VEGFR2 phosphorylation leads to the suppression of multiple signaling pathways crucial for endothelial cell function, including:
This comprehensive blockade disrupts cytoskeletal rearrangement, cell migration, and the formation of vascular structures.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
Isogambogenic Acid: A Dual Modulator of Apoptosis and Autophagy in Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the traditional Chinese herb Garcinia hanburyi, has emerged as a promising anti-cancer agent.[1] This technical guide provides a comprehensive overview of the mechanisms by which iso-GNA induces two critical cellular processes: apoptosis and autophagy. It consolidates key findings on its cytotoxic effects, delineates the underlying signaling pathways, and presents detailed experimental protocols for researchers investigating its therapeutic potential. The information is intended to serve as a foundational resource for scientists and drug development professionals exploring iso-GNA as a lead compound in oncology.
Introduction to this compound
This compound is a bioactive natural product that has demonstrated significant cytotoxicity against a range of cancer cell lines.[2] Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and a cellular self-degradation process (autophagy). Notably, the cellular response to iso-GNA can differ depending on the cancer type. For instance, in non-small-cell lung carcinoma (NSCLC) cells, iso-GNA induces apoptosis-independent autophagic cell death.[3][4] In contrast, it triggers both autophagy and apoptosis in glioma cells.[1] This dual functionality makes iso-GNA a compelling candidate for further investigation, particularly for cancers that have developed resistance to conventional apoptosis-inducing therapies.
Cytotoxic Activity of this compound
The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines, with its potency typically measured by the half-maximal inhibitory concentration (IC50). The IC50 values are dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.1544 | 20-68 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | 20-68 | |
| BGC-83 | Human Gastric Carcinoma | 0.04327 | 20-68 | |
| LLC | Lewis Lung Carcinoma | 2.26 | Not Specified | |
| SK-LU-1 | Human Lung Adenocarcinoma | 2.02 | Not Specified |
This compound-Induced Autophagy
This compound is a potent inducer of autophagy. This is characterized by the formation of autophagic vacuoles, an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the appearance of autophagosomes. The induction of autophagy by iso-GNA has been shown to be a key mechanism of its anti-cancer effects, particularly in apoptosis-resistant cancers.
The AMPK-mTOR Signaling Pathway in Autophagy Induction
In glioma cells, this compound-induced autophagy is mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. AMPK, a cellular energy sensor, is activated by iso-GNA, which in turn phosphorylates and inhibits the mTOR complex 1 (mTORC1). The inhibition of mTORC1, a negative regulator of autophagy, leads to the initiation of the autophagic process.
This compound-Induced Apoptosis
In addition to autophagy, this compound can also induce apoptosis in certain cancer cells, such as glioma. This is evidenced by morphological changes like cell membrane shrinkage, chromatin condensation, and the formation of apoptotic bodies. At the molecular level, iso-GNA treatment leads to an increase in the expression of cleaved caspase-3, a key executioner of apoptosis.
Crosstalk between Autophagy and Apoptosis
The relationship between autophagy and apoptosis in response to this compound is complex and appears to be cell-type specific. In glioma cells, the inhibition of autophagy has been shown to attenuate iso-GNA-induced apoptosis, suggesting that autophagy may play a role in promoting apoptosis in this context.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on apoptosis and autophagy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium (B1200493) iodide (PI, a fluorescent nucleotide that stains necrotic cells).
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Autophagy Analysis by Western Blotting for LC3
Western blotting is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
This compound is a potent natural compound that induces both apoptosis and autophagy in cancer cells through distinct and sometimes interconnected signaling pathways. Its ability to trigger autophagic cell death in apoptosis-resistant cancers makes it a particularly attractive candidate for further therapeutic development. Future research should focus on elucidating the precise molecular targets of iso-GNA, conducting in-depth preclinical studies in various cancer models, and exploring potential synergistic combinations with existing chemotherapeutic agents to enhance its anti-cancer efficacy. This in-depth guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into novel cancer therapies.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isogambogenic Acid: A Potent Regulator of the AMPK-mTOR Signaling Pathway in Glioma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound extracted from the traditional Chinese herb Garcinia hanburyi, has emerged as a significant area of interest in oncology research, particularly in the context of glioma, the most aggressive form of brain cancer.[1][2] Extensive studies have demonstrated its potent anti-tumor effects, which are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols for studying the effects of this compound on the AMPK-mTOR pathway.
Molecular Mechanism of Action
The AMPK-mTOR signaling pathway is a critical regulator of cellular metabolism, growth, and proliferation.[1] In many cancers, including glioma, this pathway is often dysregulated, leading to uncontrolled cell growth. This compound exerts its anti-glioma effects by modulating this pathway at key junctures.
This compound treatment leads to the phosphorylation and activation of AMPKα at the Thr172 residue. Activated AMPK, in turn, inhibits mTOR signaling, as evidenced by a dose-dependent decrease in the phosphorylation of mTOR at Ser-2448. The inhibition of mTOR further impacts its downstream effectors, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in its phosphorylation at Thr43/46. This cascade of events ultimately induces autophagic cell death and apoptosis in glioma cells, thereby inhibiting tumor growth.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on glioma cells.
Table 1: Effect of this compound on the Viability of Glioma Cells (U87 and U251)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |
| U87 | 0 | 24 | 100 |
| 1 | 24 | ~80 | |
| 2.5 | 24 | ~60 | |
| 5 | 24 | ~40 | |
| U251 | 0 | 24 | 100 |
| 1 | 24 | ~85 | |
| 2.5 | 24 | ~65 | |
| 5 | 24 | ~50 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on AMPK and mTOR Phosphorylation in U87 Glioma Cells
| This compound Concentration (µM) | Relative p-AMPKα (Thr172) Expression | Relative p-mTOR (Ser2448) Expression |
| 0 | 1.0 | 1.0 |
| 1 | ~1.8 | ~0.7 |
| 2.5 | ~2.5 | ~0.4 |
| 5 | ~3.2 | ~0.2 |
Data are presented as the ratio of phosphorylated protein to total protein, normalized to the control group. Values are derived from densitometric analysis of Western blots.
Table 3: Effect of this compound on Apoptosis in U87 Glioma Cells
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 0 | ~5 |
| 1 | ~15 |
| 2.5 | ~25 |
| 5 | ~40 |
Apoptosis rate was determined by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide staining.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human glioma cell lines U87 and U251 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0, 1, 2.5, 5 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
-
Protein Extraction:
-
Treat U87 cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 12,000 × g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Electrophoresis and Blotting:
-
Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-4E-BP1 (Thr43/46), and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed using ImageJ software.
-
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation and Staining:
-
Treat U87 cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined.
-
In Vivo U87 Xenograft Model
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Implantation:
-
Subcutaneously inject 1 × 10⁷ U87 cells into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into a control group and a treatment group.
-
Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., saline) intraperitoneally every other day.
-
-
Tumor Measurement: Measure the tumor volume every 3 days using a caliper. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Immunohistochemistry: At the end of the experiment, excise the tumors, fix them in formalin, and embed them in paraffin. Perform immunohistochemical staining for markers such as Ki-67, cleaved caspase-3, and p-AMPK.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows.
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to autophagy and apoptosis.
Caption: Workflow for Western blot analysis of AMPK and mTOR phosphorylation.
Caption: Experimental workflow for the in vivo U87 glioma xenograft model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for glioma by targeting the fundamental AMPK-mTOR signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its efficacy and mechanism of action. Future studies should focus on optimizing its delivery to the brain and evaluating its potential in combination with existing glioma therapies.
References
The Synthesis of Isogambogenic Acid Analogs and Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Strategies, Experimental Protocols, and Biological Evaluation for the Development of Novel Therapeutic Agents
Isogambogenic acid, a polycyclic polyprenylated acylphloroglucinol, has emerged as a promising natural product scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its complex and unique caged structure, shared with its isomer gambogenic acid, presents both a challenge and an opportunity for medicinal chemists. This technical guide provides a comprehensive overview of the synthesis of structural analogs and derivatives of this compound, with a focus on methodologies, experimental protocols, and the structure-activity relationships that govern their biological effects.
Core Structure and Rationale for Derivatization
This compound possesses several reactive sites amenable to chemical modification, offering the potential to modulate its pharmacokinetic and pharmacodynamic properties. The primary points for derivatization include the carboxylic acid moiety, the α,β-unsaturated ketone system, and the prenyl side chains. Modifications at these positions can influence solubility, cell permeability, target binding affinity, and metabolic stability, thereby enhancing therapeutic efficacy and reducing potential toxicity.
Synthesis of this compound Derivatives
While the scientific literature provides more extensive synthetic details for the isomeric gambogenic acid, the fundamental principles of organic synthesis can be applied to this compound. The primary strategies for derivatization focus on the carboxylic acid group and modifications of the core structure.
Modification of the Carboxylic Acid Group: Ester and Amide Analogs
The carboxyl group of this compound is a prime target for derivatization to generate ester and amide analogs. These modifications can significantly impact the compound's polarity, lipophilicity, and potential for prodrug strategies.
Esterification of this compound can be achieved through various established methods, including Fischer-Speier esterification, Steglich esterification, and reactions involving activated acid species.
Experimental Protocol: Steglich Esterification of this compound
This protocol provides a general procedure for the synthesis of this compound esters using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its structure and purity.
Amide derivatives can be synthesized by activating the carboxylic acid of this compound, followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides (e.g., EDC), and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU).
Experimental Protocol: Amide Synthesis using EDC Coupling
This protocol outlines a general procedure for the synthesis of this compound amides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Activation: Dissolve this compound (1 equivalent) and a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent like DMF or DCM under an inert atmosphere.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the synthesized amide using ¹H NMR, ¹³C NMR, and MS analysis.
Structural Analogs through Core Modification
The synthesis of structural analogs with modifications to the polycyclic core of this compound is a more complex endeavor, often requiring multi-step synthetic sequences. Insights for these modifications can be drawn from studies on the related compound, gambogenic acid.
Table 1: Synthetic Modifications of the Gambogenic Acid Core and Their Potential Application to this compound
| Modification Site | Reagents and Conditions (from Gambogenic Acid studies) | Potential Effect on this compound |
| α,β-Unsaturated Ketone | Michael addition with thiols or amines | Introduction of new functional groups, alteration of electronic properties, potential for covalent inhibition. |
| Prenyl Side Chains | Oxidation (e.g., with OsO₄/NMO), Epoxidation (e.g., with m-CPBA) | Increased polarity, potential for new hydrogen bonding interactions, modulation of lipophilicity. |
| Phenolic Hydroxyl Groups | Alkylation (e.g., with alkyl halides and a base), Acylation (e.g., with acid chlorides or anhydrides) | Masking of polar groups, prodrug strategies, alteration of electronic properties. |
Signaling Pathways and Biological Evaluation
This compound and its derivatives exert their biological effects by modulating various cellular signaling pathways. A thorough understanding of these pathways is crucial for rational drug design and the development of targeted therapies.
Key Signaling Pathways
-
AMPK-mTOR Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This induction of autophagy can lead to cancer cell death.
-
VEGFR2 Signaling Pathway: this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which is critical for angiogenesis (the formation of new blood vessels). This anti-angiogenic activity is a key mechanism for its anti-tumor effects.
-
Akt and MAPK Pathways: this compound can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell survival, proliferation, and differentiation.
Diagram 1: Simplified Signaling Pathway of this compound
Caption: A simplified diagram illustrating the key signaling pathways modulated by this compound.
Experimental Workflow for Biological Evaluation
A systematic workflow is essential for the biological evaluation of newly synthesized this compound analogs.
Diagram 2: Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for the biological evaluation of synthesized analogs.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific quantitative data for a wide range of this compound derivatives is limited in the public domain, studies on gambogenic acid derivatives provide valuable insights into potential SAR.
Table 2: Structure-Activity Relationship Insights from Gambogenic Acid Derivatives (Applicable by Analogy)
| Modification | Observation | Implication for this compound Analogs |
| Esterification of Carboxylic Acid | Increased lipophilicity can enhance cell permeability. | May improve cellular uptake and potency. |
| Amidation of Carboxylic Acid | Introduction of hydrogen bond donors/acceptors can alter target interactions. | Potential to improve binding affinity and selectivity. |
| Modification of Prenyl Chains | Introduction of polar groups (e.g., diols) can decrease activity, suggesting the importance of lipophilicity in this region. | Modifications should be carefully considered to maintain an optimal lipophilic/hydrophilic balance. |
| Modification of α,β-Unsaturated Ketone | This moiety is often crucial for covalent interactions with target proteins. | Derivatization at this site may significantly alter the mechanism of action and potency. |
Conclusion and Future Directions
The synthesis of this compound structural analogs and derivatives represents a promising avenue for the discovery of new and effective therapeutic agents. By leveraging established synthetic methodologies and a growing understanding of the relevant signaling pathways, researchers can rationally design and synthesize novel compounds with improved pharmacological profiles. Future efforts should focus on the systematic exploration of chemical space around the this compound scaffold, coupled with comprehensive biological evaluation to elucidate detailed structure-activity relationships. The development of more efficient and stereoselective synthetic routes to the core structure will also be critical in advancing this exciting field of drug discovery.
Isogambogenic Acid: A Technical Guide on Off-Target Effects and Preliminary Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound isolated from the resin of Garcinia hanburyi, has garnered interest for its cytotoxic effects against various cancer cell lines.[1][2] As with any potential therapeutic agent, a thorough understanding of its off-target effects and toxicity profile is crucial for further development. This technical guide provides a comprehensive overview of the current knowledge on the off-target effects and preliminary toxicity of this compound. Due to the limited availability of data specifically for this compound, relevant information on its closely related analogue, gambogic acid, is also included for comparative purposes, highlighting areas where further investigation is warranted.
Off-Target Effects and Molecular Mechanisms
This compound's primary anticancer activity is attributed to the induction of autophagy-dependent cell death, particularly in non-small cell lung carcinoma (NSCLC) cells.[3] This process appears to be independent of apoptosis. The molecular mechanisms underlying its off-target effects are still under investigation, but studies on both this compound and gambogic acid point towards the modulation of several key signaling pathways.
Signaling Pathways Modulated by this compound and Gambogic Acid
This compound has been shown to inhibit tumor angiogenesis by suppressing Rho GTPases and the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. Studies on the closely related gambogic acid have identified a broader range of modulated pathways, which may also be relevant for this compound. These include:
-
PI3K/Akt/mTOR Pathway: Gambogic acid has been reported to inhibit the PTEN-PI3K-AKT-mTOR pathway.
-
MAPK/ERK Pathway: This pathway is modulated by gambogic acid.
-
NF-κB Pathway: Gambogic acid has been shown to modulate the NF-κB signaling pathway.
-
Notch Signaling Pathway: Gambogic acid can inhibit the Notch signaling pathway in non-small cell lung cancer cells.
-
Wnt/β-catenin Signaling Pathway: Gambogic acid has been found to downregulate this pathway in acute T-cell leukemia cells.
-
AMPK-mTOR Pathway: this compound has been shown to inhibit the growth of glioma through the activation of the AMPK-mTOR signaling pathway.
The following diagrams illustrate some of the key signaling pathways affected by these compounds.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Caption: Modulation of the PI3K/Akt/mTOR pathway by Gambogic Acid.
Preliminary Toxicity Profile
The toxicity of this compound has not been extensively studied. However, preliminary data on its cytotoxicity against cancer cell lines are available. For a more comprehensive understanding of potential toxicities, data from studies on gambogic acid are also presented.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxicity against a range of cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time (h) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.1544 | 20-68 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | 20-68 | |
| BGC-83 | Human Gastric Carcinoma | 0.04327 | 20-68 | |
| A549 | Non-Small Cell Lung Cancer | More effective than on HUVECs | Not specified | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Less effective than on A549 | Not specified |
Note: The wide range of IC50 values suggests that the cytotoxic effect of this compound is cell-type dependent.
In Vivo Toxicity
Limited in vivo toxicity data is available for this compound. One study noted that it demonstrated potent anti-angiogenic activity with low toxicity at appropriate concentrations in zebrafish embryos.
In contrast, more extensive in vivo toxicity studies have been conducted on gambogic acid. These studies provide valuable insights into the potential toxicological profile of this compound.
| Animal Model | Administration Route | Key Findings | Reference |
| Rats | Oral | High doses (120 mg/kg) administered over a long period can cause kidney and liver damage. The innocuous dose was established to be 60 mg/kg every other day for 13 weeks. | |
| Dogs | Not specified | Did not cause toxic symptoms on blood pressure, heart rate, or respiratory frequency. | |
| Mice | Not specified | High doses showed slight side effects on the central nervous system. | |
| Rats | Not specified | Evidence of maternal and developmental toxicity was observed in a dose-dependent manner, including decreased maternal body-weight gain, birth weights, and live birth index, as well as inhibitory effects on fetal skeletal development. No obvious effects on external or visceral alterations were shown. | |
| Mice | Intraperitoneal/Intravenous | The LD50 was found to be 45-96 mg/kg. | |
| Dogs | Injection (every other day for 13 weeks) | The innocuous dose was established to be 4 mg/kg. The toxicity targets were identified as the liver and kidney. |
Note: These findings for gambogic acid suggest that the primary target organs for toxicity are the liver and kidneys. Developmental toxicity is also a concern.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity.
-
Protocol: A549 and SPC-A1 cells were incubated with varying concentrations of gambogic acid (0, 0.5, 0.75, and 1.0 μmol/l). Following incubation, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. A similar protocol was likely used to determine the IC50 values for this compound.
-
Apoptosis and Autophagy Assays
-
TUNEL Assay: This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Western Blotting: This technique is used to detect specific proteins in a sample. For instance, to assess apoptosis, the expression levels of proteins such as Bcl2, PI3K, and active caspase-3 can be evaluated. To assess autophagy, the conversion of LC3-I to LC3-II and the expression of other autophagy-related proteins are measured.
-
Transmission Electron Microscopy (TEM): Used to visualize morphological changes associated with autophagy, such as the formation of autophagic vacuoles.
-
Hoechst Staining: A fluorescent stain used to visualize the nucleus and identify apoptotic bodies.
In Vivo Angiogenesis and Tumor Growth Models
-
Zebrafish Embryo Model: Used to assess anti-angiogenic activity and toxicity in a living organism.
-
Xenograft Nude Mouse Model: Human tumor cells (e.g., lung tumor cells) are implanted in immunodeficient mice. The effect of the compound on tumor growth and angiogenesis is then evaluated.
The following diagram illustrates a general workflow for evaluating the anticancer effects of a compound like this compound.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated cytotoxic and anti-angiogenic properties. Its primary mechanism of action appears to be the induction of apoptosis-independent autophagic cell death. However, a comprehensive understanding of its off-target effects and a detailed toxicity profile are still lacking.
Future research should focus on:
-
Comprehensive Off-Target Profiling: Unbiased screening approaches, such as proteomic and transcriptomic analyses, are needed to identify the full spectrum of molecular targets for this compound.
-
Detailed In Vivo Toxicity Studies: Rigorous preclinical toxicology studies in multiple animal models are required to establish a safe dose range and to fully characterize potential organ toxicities, as well as developmental and reproductive toxicity.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its translation into a clinical setting.
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy and toxicity of this compound with gambogic acid would be highly valuable in elucidating the structure-activity relationships and identifying the safer and more effective analogue for further development.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential clinical application in cancer therapy.
References
Methodological & Application
Application Notes and Protocols: Isogambogenic Acid in Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Isogambogenic Acid (iso-GNA), a natural compound with demonstrated anti-cancer properties. The protocols detailed below are based on established methodologies for evaluating the cytotoxic and autophagic effects of iso-GNA on various cancer cell lines, particularly Non-Small Cell Lung Carcinoma (NSCLC) and glioma.
Biological Activity of this compound
This compound, a natural product isolated from Garcinia hanburyi, has emerged as a potent anti-cancer agent. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines.[1] Its primary mechanisms of action include the induction of apoptosis-independent autophagic cell death and the modulation of key signaling pathways involved in cell growth and proliferation.[2][3]
Key Biological Activities:
-
Cytotoxicity: this compound exhibits cytotoxic effects against a range of cancer cell lines with IC50 values in the low micromolar range.
-
Induction of Autophagy: A hallmark of iso-GNA's anti-cancer activity is its ability to induce autophagic cell death, a process of cellular self-digestion. This is particularly relevant for apoptosis-resistant cancers.[2]
-
Modulation of AMPK-mTOR Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and autophagy.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | Glioma | 24 | ~3-4 | |
| U251 | Glioma | 24 | ~3-4 | |
| HL-60 | Promyelocytic Leukemia | 20-68 | 0.1544 | |
| SMMC-7721 | Hepatocellular Carcinoma | 20-68 | 5.942 | |
| BGC-83 | Gastric Carcinoma | 20-68 | 0.04327 |
Table 2: Effect of this compound on Autophagy-Related Protein Expression in NSCLC Cells (A549 & H460)
| Treatment | Protein | Fold Change (vs. Control) | Reference |
| Iso-GNA (Concentration-dependent) | LC3-II/LC3-I Ratio | Increased | |
| Iso-GNA (Concentration-dependent) | Beclin 1 | Upregulated | |
| Iso-GNA (Concentration-dependent) | Atg7 | Upregulated |
Table 3: Effect of this compound on AMPK-mTOR Pathway in Glioma Cells (U87)
| Treatment | Protein | Phosphorylation Status | Reference |
| Iso-GNA (Dose-dependent) | p-AMPKα (Thr172) | Increased | |
| Iso-GNA (Dose-dependent) | p-mTOR (Ser2448) | Decreased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, U87)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the prepared iso-GNA dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of iso-GNA that inhibits cell growth by 50%).
Western Blot Analysis for Autophagy and AMPK-mTOR Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in autophagy and the AMPK-mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-Beclin 1, anti-Atg7, anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and detect the chemiluminescent signal using a detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for Isogambogenic Acid MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound isolated from Resina Garciniae, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This makes it a compound of interest for cancer research and drug development. This compound has been shown to induce a unique form of programmed cell death. In human non-small-cell lung carcinoma cells, it triggers apoptosis-independent autophagic cell death.[2] However, in glioma cells, this compound can induce both autophagy and apoptosis through the activation of the AMPK-mTOR signaling pathway.[3][4] The primary method for quantifying the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[5] The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]
Quantitative Data Summary
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The IC50 values for this compound against several cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HL-60 | Human Promyelocytic Leukemia | 0.1544 | 20-68 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | 20-68 |
| BGC-83 | Human Gastric Carcinoma | 0.04327 | 20-68 |
Table 1: IC50 values of this compound against various cancer cell lines. Data sourced from MedChemExpress.[1]
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Selected cancer cell lines (e.g., HL-60, SMMC-7721, BGC-83)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipette tips and tubes
Procedure
-
Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach 80-90% confluency. b. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect by centrifugation. c. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability. d. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium. e. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate. f. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and stabilization.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Include control wells:
- Untreated Control: Cells in medium without this compound.
- Vehicle Control: Cells in medium with the same concentration of DMSO as the highest concentration of this compound used.
- Blank Control: Medium only, without cells. e. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. c. After incubation, carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine IC50:
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percent cell viability on the y-axis.
-
Calculate the IC50 value, which is the concentration of this compound that results in 50% cell viability.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Isogambogenic Acid Western Blot Analysis of Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound isolated from Garcinia hanburyi, has demonstrated significant anti-tumor properties.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival. Western blot analysis is a fundamental technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical signaling proteins. These application notes provide a detailed guide to analyzing the effects of this compound on the AMPK/mTOR signaling pathway using Western blot, including data presentation, experimental protocols, and visual diagrams of the involved pathways and workflows.
Data Presentation: Effects of this compound on Key Signaling Proteins
The following tables summarize the expected qualitative and quantitative changes in protein expression and phosphorylation in glioma cells treated with this compound, based on published Western blot data.[1] These tables are intended to serve as a reference for expected outcomes.
Table 1: this compound Effect on the AMPK/mTOR Signaling Pathway in U87 Glioma Cells
| Target Protein | Treatment Group | Change in Protein Level |
| Phospho-AMPKα (Thr172) | This compound (5-20 µM) | Increase |
| Total AMPKα | This compound (5-20 µM) | No significant change |
| Phospho-mTOR (Ser2448) | This compound (5-20 µM) | Decrease |
| Total mTOR | This compound (5-20 µM) | No significant change |
Table 2: this compound Effect on Autophagy and Apoptosis Markers in U87 Glioma Cells
| Target Protein | Treatment Group | Change in Protein Level |
| LC3-I Conversion to LC3-II | This compound (5-20 µM) | Increase |
| Cleaved Caspase-3 | This compound (10 µM) | Increase |
Signaling Pathways Modulated by this compound
This compound has been shown to induce autophagic cell death in cancer cells, primarily through the activation of the AMPK/mTOR pathway.[1][2]
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, inhibits the mammalian target of rapamycin (B549165) (mTOR), a key promoter of cell growth and proliferation. By activating AMPK, this compound leads to the suppression of mTOR signaling, which in turn initiates autophagy.
Figure 1. this compound activates the AMPK/mTOR pathway.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on the AMPK/mTOR signaling pathway.
Protocol 1: Western Blot Analysis of AMPK/mTOR Pathway
1. Cell Culture and Treatment:
-
Culture U87 glioma cells (or other relevant cell lines) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
The transfer is typically run at 100V for 1-2 hours or overnight at a lower voltage at 4°C.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Suggested primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-LC3B
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the protein of interest to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Western blot protocol.
Figure 2. General workflow for Western blot analysis.
Concluding Remarks
The protocols and data presented here provide a framework for investigating the effects of this compound on cellular signaling pathways. The primary mechanism identified involves the activation of the AMPK/mTOR pathway, leading to autophagy and apoptosis in cancer cells. While the provided information focuses on this pathway, researchers are encouraged to explore other potential targets, such as the PI3K/Akt/mTOR axis, to gain a more comprehensive understanding of the anti-cancer properties of this compound. Adherence to detailed and optimized Western blot protocols is crucial for obtaining reliable and reproducible data in these signaling pathway analyses.
References
Application Notes and Protocols: Isogambogenic Acid Immunofluorescence Staining for Autophagy Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound, has demonstrated potential as an inducer of autophagy, a cellular process critical for cell survival, differentiation, and homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer.[1][2][3] this compound has been shown to induce autophagic cell death in cancer cells, such as glioma and non-small-cell lung carcinoma, making it a compound of interest for therapeutic development.[1][3] The mechanism of action for this compound-induced autophagy is primarily through the activation of the AMPK-mTOR signaling pathway.
These application notes provide detailed protocols for the immunofluorescence staining of key autophagy markers—Microtubule-associated protein 1A/1B-light chain 3 (LC3), Sequestosome 1 (p62/SQSTM1), and Beclin-1—in cells treated with this compound. Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization and expression levels of these proteins, thereby providing insights into the autophagic process.
Principle of Autophagy Detection by Immunofluorescence
Autophagy is a dynamic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and fuse with lysosomes for degradation. Immunofluorescence allows for the visualization of key proteins involved in this process:
-
LC3: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane. This translocation results in a shift from diffuse cytoplasmic staining to a punctate pattern, with each punctum representing an autophagosome.
-
p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded during the process. Therefore, a decrease in p62 levels or its colocalization with LC3 puncta can indicate increased autophagic flux.
-
Beclin-1: As a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, Beclin-1 plays a crucial role in the initiation of autophagosome formation. Changes in its expression or localization can signify the induction of autophagy.
Signaling Pathway of this compound-Induced Autophagy
This compound induces autophagy by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. AMPK, a cellular energy sensor, is activated under conditions of low ATP. Activated AMPK then inhibits mTORC1, a key negative regulator of autophagy. Inhibition of mTORC1 leads to the activation of the ULK1 complex, which in turn initiates the formation of the autophagosome.
Caption: this compound Induced Autophagy Pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., U87 glioma cells) onto sterile glass coverslips in 24-well plates at a density that will result in 60-80% confluency at the time of fixation.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. A DMSO-only control should be included. Incubate the cells for the desired treatment period (e.g., 24 hours).
Immunofluorescence Staining Protocol
This protocol is adapted from established methods for autophagy marker staining.
-
Fixation: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62, goat anti-Beclin-1) to their recommended concentrations in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse, Alexa Fluor 647 anti-goat) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Storage: Store the slides at 4°C in the dark until imaging.
Fluorescence Microscopy and Image Analysis
-
Image Acquisition: Visualize the stained cells using a confocal or high-resolution fluorescence microscope. Acquire images using appropriate filter sets for DAPI, and the fluorophores conjugated to the secondary antibodies.
-
Image Analysis:
-
LC3 Puncta Quantification: Quantify the number of LC3 puncta per cell. Cells undergoing autophagy will exhibit a significant increase in the number of these puncta compared to control cells.
-
p62 Intensity Measurement: Measure the mean fluorescence intensity of p62 staining per cell. A decrease in p62 intensity is indicative of its degradation via autophagy.
-
Beclin-1 Expression: Measure the mean fluorescence intensity of Beclin-1 staining per cell to assess changes in its expression level.
-
Experimental Workflow
Caption: Immunofluorescence Staining Workflow.
Data Presentation
The following tables present hypothetical quantitative data from an experiment investigating the effect of this compound on autophagy markers in U87 glioma cells. Data are represented as mean ± standard deviation.
Table 1: Quantification of LC3 Puncta
| This compound (µM) | Average LC3 Puncta per Cell |
| 0 (Control) | 5.2 ± 1.5 |
| 5 | 15.8 ± 3.2 |
| 10 | 28.4 ± 4.1 |
| 20 | 45.1 ± 5.9 |
Table 2: Quantification of p62 and Beclin-1 Fluorescence Intensity
| This compound (µM) | p62 Mean Fluorescence Intensity (Arbitrary Units) | Beclin-1 Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 100 ± 8.7 | 100 ± 9.1 |
| 5 | 72.3 ± 6.5 | 125.4 ± 11.3 |
| 10 | 45.1 ± 5.1 | 148.9 ± 13.2 |
| 20 | 28.9 ± 3.8 | 162.3 ± 15.1 |
Interpretation of Results
The hypothetical data suggests that this compound induces autophagy in a dose-dependent manner. The increase in the average number of LC3 puncta per cell with increasing concentrations of this compound indicates the formation of autophagosomes. Concurrently, the decrease in p62 fluorescence intensity suggests its degradation, confirming an increase in autophagic flux. The increase in Beclin-1 fluorescence intensity may indicate an upregulation of this key autophagy-initiating protein in response to this compound treatment.
Logical Relationship of this compound's Effect
Caption: this compound and Autophagy Markers.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking | Increase blocking time or use a different blocking agent (e.g., goat serum). |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Weak or No Signal | Primary or secondary antibody not working | Test antibodies on positive control cells. Ensure proper storage of antibodies. |
| Insufficient permeabilization | Increase permeabilization time or use a different permeabilizing agent. | |
| LC3 Puncta Not Visible | Autophagy not induced | Confirm the activity of this compound. Use a known autophagy inducer (e.g., rapamycin) as a positive control. |
| Fixation method | Some fixation methods can affect LC3 visualization. Consider methanol (B129727) fixation as an alternative. |
Conclusion
These application notes provide a comprehensive guide for utilizing immunofluorescence to study the effects of this compound on autophagy. By following these detailed protocols and utilizing the provided frameworks for data interpretation, researchers can effectively investigate the pro-autophagic properties of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for Isogambogenic Acid in In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA) is a natural product isolated from the gamboge resin of Garcinia hanburyi.[1] While research has indicated its potential as a therapeutic agent, particularly in oncology, comprehensive in vivo efficacy data is still emerging. These application notes provide an overview of the current state of in vivo research on this compound and offer detailed protocols for its evaluation in animal models for cancer. Furthermore, based on the activities of the closely related isomer, gambogenic acid (GA), and extracts from Garcinia species, this document also provides protocols for investigating the potential efficacy of this compound in animal models of inflammation and obesity.
I. In Vivo Efficacy of this compound in Cancer
This compound has demonstrated anti-tumor and anti-angiogenic properties in preclinical studies.[1] In vivo studies have shown its potential in inhibiting tumor growth in xenograft models of non-small-cell lung carcinoma and glioma.[2][3] The primary mechanism of action appears to be the induction of apoptosis-independent autophagic cell death and inhibition of tumor angiogenesis.[1]
A. Animal Models for Oncology Studies
Tumor xenograft models are the primary in vivo systems used to evaluate the anti-cancer efficacy of this compound.
-
Non-Small-Cell Lung Carcinoma (NSCLC) Xenograft Model: Human NSCLC cell lines (e.g., A549) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).
-
Glioma Xenograft Model: Human glioma cell lines (e.g., U87, U251) are implanted subcutaneously or intracranially into immunocompromised mice to study tumor growth and the compound's ability to cross the blood-brain barrier.
B. Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study on this compound in a lung tumor xenograft model.
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |
| BALB/cA nude mice | A549 | This compound | 20 mg/kg | Intraperitoneal injection | Every 2 days | Significant inhibition of solid tumor growth and tumor angiogenesis. |
C. Experimental Protocol: NSCLC Xenograft Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a non-small-cell lung carcinoma xenograft model.
1. Cell Culture and Animal Husbandry:
- Culture human A549 lung carcinoma cells in appropriate media until they reach the logarithmic growth phase.
- Acclimate 6-week-old male BALB/c nude mice for at least one week under specific pathogen-free conditions.
2. Tumor Implantation:
- Harvest A549 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Animal Grouping and Treatment:
- Monitor tumor growth by measuring tumor volume with calipers.
- When tumors reach a volume of 70-100 mm³, randomly assign mice to a control group and a treatment group.
- The control group receives intraperitoneal injections of the vehicle (e.g., DMSO and PBS).
- The treatment group receives intraperitoneal injections of this compound at a dose of 20 mg/kg every two days.
4. Efficacy Evaluation:
- Measure tumor volume and body weight every two days.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for histological and immunohistochemical analysis (e.g., CD31 staining for angiogenesis).
D. Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing in vivo anti-cancer efficacy.
Caption: Potential anti-angiogenic pathway of this compound.
II. Proposed In Vivo Efficacy Studies for this compound in Inflammation
Based on the potent anti-inflammatory effects of the related compound, gambogenic acid, this compound may also possess anti-inflammatory properties. The following are proposed protocols for evaluating the anti-inflammatory potential of this compound in established animal models.
A. Animal Models for Inflammation Studies
-
Carrageenan-Induced Paw Edema Model: An acute model of inflammation where a phlogistic agent (carrageenan) is injected into the paw of a rodent, causing localized edema.
-
Antigen-Induced Arthritis (AIA) Model: A model of rheumatoid arthritis where an antigen is injected into the joint of a sensitized animal, leading to chronic inflammation and joint destruction.
B. Proposed Experimental Design for Inflammation Models
| Animal Model | Species | Induction Agent | Proposed Treatment | Proposed Dosages | Administration Route | Key Endpoints |
| Paw Edema | Rat (Wistar) | Carrageenan | This compound | 1, 5, 10 mg/kg | Oral or IP | Paw volume, pro-inflammatory cytokine levels |
| Arthritis | Rat (Wistar) | Freund's Adjuvant | This compound | 1, 5, 10 mg/kg | Intraperitoneal | Arthritis score, ankle perimeter, histological analysis of joints |
C. Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animal Acclimation:
- Acclimate male Wistar rats (150-200g) for one week.
2. Grouping and Pre-treatment:
- Divide rats into control, positive control (e.g., indomethacin), and this compound treatment groups.
- Administer vehicle, indomethacin, or this compound (e.g., 1, 5, 10 mg/kg) orally or via intraperitoneal injection one hour before carrageenan injection.
3. Induction of Edema:
- Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.
5. Biochemical Analysis:
- At the end of the experiment, collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
III. Proposed In Vivo Efficacy Studies for this compound in Obesity
Extracts from Garcinia cambogia, the source of this compound, have been shown to have anti-obesity effects in animal models. These effects are often attributed to the presence of hydroxycitric acid, but other compounds like this compound may also contribute.
A. Animal Model for Obesity Studies
-
High-Fat Diet (HFD)-Induced Obesity Model: This is a widely used model that mimics the development of obesity in humans due to excessive consumption of high-fat foods.
B. Proposed Experimental Design for Obesity Model
| Animal Model | Species | Induction Method | Proposed Treatment | Proposed Dosages | Administration Route | Key Endpoints |
| HFD-Induced Obesity | Mouse (C57BL/6J) | High-fat diet (e.g., 60% kcal from fat) | This compound | 10, 25, 50 mg/kg | Oral gavage | Body weight, food intake, fat pad mass, serum lipid profile, glucose tolerance |
C. Experimental Protocol: High-Fat Diet-Induced Obesity
1. Animal Acclimation and Diet Induction:
- Acclimate male C57BL/6J mice for one week.
- Feed the mice a high-fat diet (e.g., 60% of calories from fat) for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.
2. Grouping and Treatment:
- After the induction period, divide the obese mice into a vehicle control group and this compound treatment groups.
- Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle daily via oral gavage for 4-8 weeks.
3. Monitoring and Metabolic Assessments:
- Monitor body weight and food intake weekly.
- Perform an oral glucose tolerance test (OGTT) and an insulin (B600854) tolerance test (ITT) towards the end of the treatment period.
4. Endpoint Analysis:
- At the end of the study, collect blood samples for analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL), glucose, and insulin.
- Dissect and weigh white adipose tissue (epididymal, retroperitoneal) and brown adipose tissue.
- Analyze liver tissue for lipid accumulation (e.g., Oil Red O staining).
Caption: Workflow for in vivo assessment of anti-obesity effects.
Conclusion
While in vivo research on this compound is still in its early stages, the existing data in oncology models is promising. The protocols provided herein offer a framework for further investigation into its anti-cancer properties and for exploring its potential in other therapeutic areas such as inflammation and obesity, based on the pharmacological profile of related natural products. Rigorous preclinical evaluation using these and other relevant animal models will be crucial in determining the future clinical utility of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isogambogenic Acid Xenograft Tumor Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (IGA) is a natural compound extracted from the resin of Garcinia hanburyi. It has demonstrated potent anti-cancer properties in various preclinical studies.[1] this compound has been shown to induce autophagic cell death in glioma cells and apoptosis-independent autophagic cell death in non-small cell lung carcinoma (NSCLC) cells.[1][2] Its mechanisms of action are multifaceted, primarily involving the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation. Furthermore, this compound has been reported to suppress angiogenesis, a crucial process for tumor growth and metastasis, by targeting VEGFR2 signaling. This document provides a detailed experimental design for utilizing a xenograft tumor model to evaluate the in vivo efficacy of this compound.
Objective
To provide a comprehensive experimental framework for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model using human cancer cell lines. This protocol outlines the necessary steps from cell line selection and animal model establishment to treatment administration, tumor growth monitoring, and endpoint analysis.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U87 MG | Glioblastoma | 3-4 | 24 |
| U251 | Glioblastoma | 3-4 | 24 |
| A549 | Non-Small Cell Lung Carcinoma | ~5-15 | Not Specified |
| H460 | Non-Small Cell Lung Carcinoma | ~5-15 | Not Specified |
Note: IC50 values can vary between studies and experimental conditions.
In Vivo Efficacy of this compound in U87 Glioma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SD (Day 21) |
| Vehicle Control | Data not explicitly provided in search results | - | Data not explicitly provided in search results |
| This compound | Significantly reduced vs. control | Data not explicitly provided in search results | No significant difference reported |
This table should be populated with data obtained from the experimental execution.
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma U87 MG cells and human non-small cell lung carcinoma A549 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency. Use trypsin-EDTA to detach cells and re-seed at an appropriate density.
Animal Model
-
Animals: Female BALB/c nude mice, 4-6 weeks old, weighing 18-22 g.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Ethics Statement: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Cell Preparation: Harvest cultured U87 MG or A549 cells during the exponential growth phase. Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with a caliper every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2.
This compound Treatment
-
Group Allocation: Once the tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). The final concentration of DMSO should be less than 5%.
-
Dosage and Administration:
-
Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Treatment Group: Based on studies with the related compound gambogic acid, a starting dose of 2-5 mg/kg of this compound administered i.p. daily is recommended.[3] Dose optimization studies may be required.
-
-
Treatment Duration: Continue treatment for 21 consecutive days.
-
Monitoring: Record body weight and monitor for any signs of toxicity throughout the treatment period.
Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice by an approved method. Excise the tumors, weigh them, and photograph them.
-
Tissue Processing: Divide each tumor into three portions for:
-
Flash-freezing in liquid nitrogen for Western blot analysis.
-
Fixation in 10% neutral buffered formalin for immunohistochemistry.
-
Homogenization for other molecular analyses.
-
Immunohistochemistry (IHC) for CD31 (Angiogenesis Marker)
-
Tissue Preparation: Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.
Western Blot Analysis for AMPK-mTOR Pathway Proteins
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isogambogenic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Separation
A rapid ion-pair HPLC method has been developed and validated for the simultaneous determination of eight polyprenylated xanthones, including isogambogenic acid, from the resin of Garcinia hanburyi.
-
Chromatographic Conditions
-
Column: Narrow bore C8 column
-
Mobile Phase: Isocratic elution with a mixture of:
-
Methanol (B129727) (37.5%)
-
Acetonitrile (B52724) (ACN) (37.5%)
-
40 mM KH₂PO₄ buffer (25%)
-
Containing 0.1% tetradecyltrimethylammonium bromide (as an ion-pairing agent)
-
-
Flow Rate: Not specified in the abstract, but a typical starting point for analytical HPLC would be 1.0 mL/min.
-
Detection: UV-Vis detector. The optimal wavelength for this compound should be determined by analyzing a standard, but a wavelength of 360 nm is used for the related compound gambogic acid[1].
-
Injection Volume: 20 µL[1].
-
2. Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the calibration and quantification of the analyte.
-
Stock Standard Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound standard (purity ≥98%).
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of a suitable solvent such as methanol or a mixture of acetonitrile and methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Bring the flask to volume with the same solvent.
-
Store the stock solution at a low temperature (e.g., -20°C) and protected from light.
-
-
Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
-
The concentration range should bracket the expected concentration of this compound in the samples.
-
3. Sample Preparation
The preparation of samples will depend on the matrix from which this compound is being quantified.
-
From Plant Resin (Garcinia hanburyi)
-
Accurately weigh a known amount of the dried resin.
-
Dissolve the resin in a suitable solvent, such as methanol.
-
Use sonication or vortexing to ensure complete extraction.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
The filtered solution may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.
-
Data Presentation: Quantitative Data
Table 1: Method Validation Parameters for Gambogic Acid Quantification by HPLC [1]
| Parameter | Result |
| Linearity Range | 5 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.069 µg/mL |
| Limit of Quantification (LOQ) | 6.271 µg/mL |
Table 2: Accuracy (Recovery) Data for Gambogic Acid [1]
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 8 | 98.87 - 102.92 |
| 10 | 98.87 - 102.92 |
| 12 | 98.87 - 102.92 |
Table 3: Precision Data for Gambogic Acid [1]
| Precision Type | Relative Standard Deviation (%RSD) |
| Intra-day | < 2% |
| Inter-day | < 2% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
References
Application Notes and Protocols for Isogambogenic Acid Metabolite Identification via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound isolated from the resin of Garcinia hanburyi, has garnered interest for its potential therapeutic properties, including cytotoxic effects on cancer cell lines.[1] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Mass spectrometry, coupled with liquid chromatography, stands as a powerful analytical technique for the identification and characterization of its metabolites in biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the identification of this compound metabolites using LC-MS/MS. Due to the limited availability of direct studies on this compound metabolism, this document leverages established methodologies for the structurally related compound, gambogic acid, and general principles of drug metabolism.
Predicted Metabolic Pathways
The biotransformation of xenobiotics like this compound typically occurs in two phases.[2][3]
-
Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] For this compound, potential Phase I reactions include hydroxylation of the aliphatic chains or aromatic rings.
-
Phase II Metabolism: Consists of conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, significantly increasing its water solubility and facilitating excretion.[2] Key Phase II reactions for compounds with carboxylic acid and hydroxyl groups include glucuronidation and sulfation.
The following diagram illustrates the predicted metabolic pathways for this compound.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
Sample Preparation: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol describes a common in vitro method to study the metabolism of a compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
This protocol provides a general framework for the analysis of this compound and its metabolites. Optimization of chromatographic and mass spectrometric parameters is essential for achieving the best results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point):
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute metabolites, and then return to initial conditions for equilibration. A typical gradient might be 5-95% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (starting point):
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is often suitable for acidic compounds. |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Temp | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Scan Mode | Full scan for initial screening and product ion scan (tandem MS) for structural elucidation. |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum. |
The following diagram outlines the general workflow for metabolite identification.
Caption: General workflow for metabolite identification.
Data Presentation and Interpretation
Predicted Metabolites and their Mass Shifts
The identification of potential metabolites is guided by the expected mass shifts from the parent compound, this compound (C₃₈H₄₆O₈, Molecular Weight: 630.77 g/mol ).
| Metabolic Reaction | Mass Shift (Da) | Resulting Functional Group |
| Phase I | ||
| Hydroxylation | +16 | -OH |
| Dehydrogenation | -2 | C=C or C=O |
| Carboxylation | +44 | -COOH |
| Phase II | ||
| Glucuronidation | +176 | Glucuronic acid conjugate |
| Sulfation | +80 | Sulfate conjugate |
Fragmentation Analysis
A comparison of the fragmentation pattern of a potential metabolite with that of the parent compound can reveal the site of metabolic modification.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for researchers investigating the metabolism of this compound. By employing high-resolution mass spectrometry and systematic data analysis, the identification and structural elucidation of its metabolites can be successfully achieved, which is a critical step in the preclinical development of this promising natural product. Further studies are warranted to confirm these predicted pathways and to quantify the formation of key metabolites in various biological systems.
References
- 1. Characterization of isochlorogenic acid A metabolites in rats using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for the Structural Elucidation of Isogambogenic Acid via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isogambogenic acid is a natural product isolated from the resin of Garcinia hanburyi. It has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for drug development. The structural elucidation of such complex natural products is heavily reliant on modern nuclear magnetic resonance (NMR) spectroscopy. This document provides a detailed overview of the application of various NMR techniques for the structural confirmation of this compound, along with standardized protocols for data acquisition. Furthermore, it delves into the known signaling pathways modulated by this compound, offering insights into its mechanism of action.
Structural Elucidation by NMR Spectroscopy
The definitive structure of this compound (Molecular Formula: C₃₈H₄₆O₈) is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide information on the chemical environment of each proton and carbon atom, as well as their connectivity through chemical bonds.
1.1. ¹H-NMR and ¹³C-NMR Data
The ¹H-NMR spectrum reveals the chemical shifts and multiplicities of all proton nuclei, while the ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify the chemical shifts of all carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.
Table 1: Representative ¹H-NMR Data for a Caged Xanthone (B1684191) Core Structure
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1-OH | 12.50 | s | |
| H-6 | 6.25 | d | 1.5 |
| H-8 | 6.47 | d | 1.5 |
| H-2' | 8.11 | m | |
| H-3' | 7.55 | m | |
| H-4' | 7.55 | m | |
| H-5' | 7.55 | m | |
| H-6' | 8.11 | m | |
| H-1'' | 5.09 | t | 7.0 |
| CH₃-a | 1.75 | s | |
| CH₃-b | 1.68 | s | |
| OCH₃-c | 3.85 | s |
Table 2: Representative ¹³C-NMR Data for a Caged Xanthone Core Structure
| Position | δC (ppm) | DEPT |
| C-1 | 162.0 | C |
| C-2 | 103.5 | C |
| C-3 | 182.0 | C |
| C-4 | 157.0 | C |
| C-4a | 104.0 | C |
| C-5 | 160.0 | C |
| C-6 | 97.0 | CH |
| C-7 | 165.0 | C |
| C-8 | 93.0 | CH |
| C-8a | 155.0 | C |
| C-1' | 130.0 | C |
| C-2' | 128.0 | CH |
| C-3' | 129.0 | CH |
| C-4' | 132.0 | CH |
| C-5' | 129.0 | CH |
| C-6' | 128.0 | CH |
| C-1'' | 122.0 | CH |
| C-2'' | 135.0 | C |
| CH₃-a | 25.8 | CH₃ |
| CH₃-b | 17.9 | CH₃ |
| OCH₃-c | 52.3 | CH₃ |
1.2. 2D-NMR Correlation Data
2D-NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes longer), which is essential for connecting different spin systems and identifying quaternary carbons.
Table 3: Key 2D-NMR Correlations for Structural Elucidation
| Proton (δH) | COSY (δH) | HSQC (δC) | HMBC (δC) |
| H-6 (6.25) | H-8 (6.47) | 97.0 | C-5, C-7, C-8, C-8a |
| H-8 (6.47) | H-6 (6.25) | 93.0 | C-1, C-6, C-7, C-8a |
| H-1'' (5.09) | H-2'' (vinyl) | 122.0 | C-3'', C-4'', CH₃-a, CH₃-b |
| CH₃-a (1.75) | H-1'' (5.09) | 25.8 | C-2'', C-3'', C-1'' |
| OCH₃-c (3.85) | - | 52.3 | C-3 |
Experimental Protocols
2.1. Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Data Acquisition
The following parameters are typical for a 500 MHz NMR spectrometer.
-
¹H-NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: ~3.4 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16-64
-
-
¹³C-NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1.1 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024-4096
-
-
DEPT-135:
-
Pulse Program: dept135
-
Parameters are similar to ¹³C-NMR, used to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256-512 in F1
-
Number of Scans: 8-16 per increment
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width: 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Number of Scans: 4-8 per increment
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)
-
Long-range Coupling Delay: Optimized for ⁿJ(C,H) of 8-10 Hz
-
Number of Scans: 16-64 per increment
-
Visualization of Workflows and Pathways
3.1. NMR Structural Elucidation Workflow
The logical flow for determining the structure of a natural product like this compound using NMR is depicted below.
Application Note: Isogambogenic Acid Dose-Response Analysis and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound isolated from Garcinia hanburyi, has demonstrated significant biological activity, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated across multiple human cancer cell lines. The reported IC50 values are summarized in the table below. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population under the specified experimental conditions.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 20-68 | 0.1544 |
| BGC-823 | Stomach Cancer | 20-68 | 0.04327 |
| SMMC-7721 | Hepatocellular Carcinoma | 20-68 | 5.942 |
| U87 | Glioblastoma | Not Specified | Not Specified |
| U251 | Glioblastoma | Not Specified | Not Specified |
| NCI-H1650 | Non-Small Cell Lung Cancer | 72 | Not Specified |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is prepared to facilitate the serial dilutions required for the dose-response analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Analytical balance
Protocol:
-
Weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Culture
The following protocol is a general guideline for the culture of HL-60 cells, a human promyelocytic leukemia cell line grown in suspension.
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Centrifuge
Protocol:
-
Maintain HL-60 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
To passage, transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cultured cells (e.g., HL-60)
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or a higher density for suspension cells like HL-60).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting range for a dose-response curve could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly to the wells containing suspension cells. The final volume in each well should be 200 µL.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization of Formazan:
-
After the 4-hour incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and IC50 Determination
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Generate Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope).
-
-
Determine IC50: The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and angiogenesis.
AMPK-mTOR Signaling Pathway
This compound has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK, a cellular energy sensor, leads to the inhibition of mTORC1, a key regulator of protein synthesis and cell growth. This inhibition of mTOR signaling can induce autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.
References
Application Notes: Isogambogenic Acid as a Potent Inducer of Autophagic Cell Death in Glioma
Troubleshooting & Optimization
improving Isogambogenic acid solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isogambogenic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
This compound is a hydrophobic compound with poor water solubility.[1] For in vitro studies, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions.[2] Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[2] However, for cell-based assays, DMSO is generally preferred due to its miscibility with aqueous culture media and relatively lower toxicity at low concentrations.[3][4]
Table 1: Recommended Solvents for this compound
| Solvent | Suitability for In Vitro Assays | Key Considerations |
| DMSO | High | Preferred for cell-based assays. Final concentration in media should be kept low (ideally <0.1%) to avoid cytotoxicity.[3] |
| Ethanol (B145695) | Moderate | Can be used as a co-solvent. May have biological effects on cells at higher concentrations. |
| Acetone | Low | Generally not recommended for direct use in cell culture due to high volatility and cytotoxicity. |
| Dichloromethane | Not Recommended | Incompatible with aqueous solutions and highly toxic to cells. |
| Ethyl Acetate | Not Recommended | Incompatible with aqueous solutions and toxic to cells. |
Q2: I dissolved this compound in DMSO, but it precipitates immediately when added to my cell culture medium. What causes this and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The primary cause is the final concentration of this compound exceeding its aqueous solubility limit as the DMSO is diluted.[3][5]
Below is a troubleshooting guide to address this issue.
Table 2: Troubleshooting Guide for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound in the media is higher than its maximum aqueous solubility. | Decrease the final working concentration. Perform a kinetic solubility test (see Protocol 3) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[3] | Perform a serial or intermediate dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media before adding it to the final culture volume.[3][6] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media pre-warmed to 37°C for all dilution steps.[3] |
| High DMSO Stock Concentration | Using a very high concentration stock (e.g., >20 mM) requires adding a tiny volume that is difficult to disperse quickly and evenly, leading to localized high concentrations and precipitation. | Prepare an intermediate stock solution in DMSO at a lower concentration (e.g., 1 mM) from your high-concentration primary stock. Use this for making the final working solution. |
Q3: The culture medium containing this compound appears clear initially, but I observe a precipitate after several hours or days of incubation. What is happening?
Delayed precipitation can occur due to several factors. The compound may be in a supersaturated state initially, which is unstable and leads to crystallization over time. Additionally, interactions with media components, such as salts and proteins, or changes in pH within the incubator can reduce the compound's stability in the solution.[3]
Solutions:
-
Reduce Final Concentration: The most effective solution is to lower the working concentration of this compound to a level that is thermodynamically stable.
-
Use Serum: If not already present, the addition of fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds in media through protein binding.
-
Consider Solubility Enhancers: For longer-term experiments, using solubility-enhancing excipients may be necessary (see Q4).
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my assays?
Yes, several formulation strategies can enhance the solubility of hydrophobic compounds like this compound.[7][8] These methods are particularly useful if reducing the final concentration is not feasible for achieving the desired biological effect.
Table 3: Advanced Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior.[9] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is more water-soluble.[10][11][12] | Significant increase in aqueous solubility.[9] Can reduce drug toxicity.[11] | May alter the effective free concentration of the drug. Requires careful selection of the cyclodextrin type (e.g., HP-β-CD). |
| Use of Co-solvents | A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of a non-polar compound.[13][14] Examples include ethanol and propylene (B89431) glycol.[13] | Simple to implement. Can be effective for compounds that are highly soluble in the co-solvent mixture.[15] | The co-solvent itself can have biological effects or be toxic to cells. The final concentration must be carefully controlled. |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer or media can increase solubility.[16] | A simple and effective method for acidic or basic compounds.[14] | This compound is acidic, so increasing the pH may improve solubility. However, cell culture media are strongly buffered, and significant pH changes are toxic to cells.[5][16] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Dissolve: Vortex the tube vigorously until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Inspect: Visually inspect the solution to ensure there are no visible particles.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17]
Protocol 2: Preparation of Final Working Solution (Intermediate Dilution Method)
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous media.[3]
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.
-
Prepare Intermediate Stock: Thaw your concentrated DMSO stock solution (e.g., 10 mM). Prepare an intermediate dilution in pure DMSO if your final concentration is very low.
-
Create Intermediate Aqueous Dilution: In a sterile tube, add a volume of the pre-warmed medium. While gently vortexing the tube, add a small volume of your DMSO stock to create an intermediate aqueous solution (e.g., 10-20x the final concentration).
-
Prepare Final Working Solution: Add the required volume of the intermediate aqueous dilution from Step 3 to the main volume of your pre-warmed cell culture medium to reach the final desired concentration.
-
Mix and Use: Mix gently by inverting the container. Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.[3]
Caption: Workflow for preparing this compound working solutions.
Protocol 3: Kinetic Solubility Assessment in Culture Media
This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitating.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in pure DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a fixed volume of your pre-warmed cell culture medium (e.g., 198 µL). Include a DMSO-only control.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Observe: Visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader capable of measuring light scattering (nephelometry) can also be used for a more quantitative assessment.[18]
-
Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit in that medium.
Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
AMPK-mTOR Signaling Pathway
This compound has been found to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway, which leads to autophagic cell death.[19]
Caption: this compound induces autophagy via the AMPK/mTOR pathway.
VEGFR2 Angiogenesis Pathway
In other cancer models, this compound inhibits tumor angiogenesis by suppressing signaling pathways mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] This involves the downstream inhibition of Akt and Mitogen-Activated Protein Kinase (MAPK).[2]
Caption: this compound inhibits angiogenesis by targeting VEGFR2.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Account Suspended [jparonline.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of isogambogenic acid in various solvents and pH conditions. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many natural products with ester and other reactive functional groups, can be influenced by several factors. The most critical are pH, the type of solvent used, temperature, and exposure to light.[1][2][3] Acidic or basic conditions can lead to hydrolysis, while certain solvents can promote degradation. Elevated temperatures can accelerate the rate of degradation, and photolytic degradation can occur upon exposure to UV or visible light.[2][3]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific solubility data for this compound is not extensively published, based on its chemical structure, it is advisable to start with common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) for creating stock solutions. For aqueous-based assays, it is crucial to determine the extent of its solubility and stability in the final buffer system. For compounds with poor water solubility, the use of co-solvents may be necessary; however, their potential reactivity should be evaluated.[4]
Q3: How does pH impact the stability of this compound?
A3: this compound is susceptible to pH-dependent degradation. Similar to other complex organic acids, it is likely to be more stable in acidic to neutral pH conditions and may degrade more rapidly in alkaline environments.[5][6][7][8][9][10] Hydrolysis of ester groups is a common degradation pathway under basic conditions. It is recommended to perform stability studies across a range of pH values to determine the optimal conditions for your experiments.
Q4: How can I monitor the degradation of this compound?
A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11][12] These techniques allow for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating HPLC method should be developed and validated to ensure that the analytical method can accurately separate the parent peak from any degradants.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound peak in HPLC analysis. | The compound may be unstable in the chosen solvent or buffer. The pH of the solution may be too high or too low. | Prepare fresh solutions immediately before use. Conduct a pilot stability study in different solvents and at various pH levels to identify optimal conditions. Ensure the mobile phase of the HPLC is compatible with the compound's stability. |
| Appearance of multiple new peaks in the chromatogram over time. | These are likely degradation products of this compound. | This is expected in a stability study. The goal is to identify and, if necessary, characterize these degradants. This confirms that your analytical method is stability-indicating. |
| Inconsistent results between experimental replicates. | This could be due to variations in sample preparation, storage conditions, or analytical instrument performance. | Ensure precise and consistent sample handling. Use a calibrated and well-maintained HPLC system. Prepare and analyze samples in a consistent and timely manner. |
| Precipitation of the compound in aqueous buffers. | This compound may have low solubility in aqueous solutions, especially at certain pH values where it may be less ionized. | Determine the solubility of this compound in your buffer system. Consider using a co-solvent like DMSO or ethanol, but keep the final concentration low (typically <1%) to avoid off-target effects in biological assays. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70 °C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source with a specified wavelength and intensity (e.g., ICH-compliant photostability chamber).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Degradation at 48h |
| DMSO | 1000 | 995 | 990 | 1.0% |
| Ethanol | 1000 | 980 | 965 | 3.5% |
| Methanol | 1000 | 975 | 950 | 5.0% |
| Acetonitrile | 1000 | 990 | 982 | 1.8% |
| PBS (pH 7.4) | 100 | 85 | 70 | 30.0% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 24 hours
| pH | Initial Concentration (µg/mL) | Concentration at 8h (µg/mL) | Concentration at 24h (µg/mL) | % Degradation at 24h |
| 3.0 | 100 | 98 | 95 | 5.0% |
| 5.0 | 100 | 96 | 92 | 8.0% |
| 7.4 | 100 | 88 | 75 | 25.0% |
| 9.0 | 100 | 65 | 40 | 60.0% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability experiments.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting Isogambogenic acid precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isogambogenic acid precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge with hydrophobic compounds like this compound when a concentrated organic stock solution is introduced into an aqueous cell culture medium.[1] The primary reason is the rapid dilution of the organic solvent (DMSO), which dramatically decreases the solubility of the compound in the aqueous environment of the media.[1]
Several factors can contribute to this issue. Below is a summary of potential causes and their corresponding solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Introducing a concentrated DMSO stock directly into a large volume of media leads to a swift solvent exchange, causing precipitation.[1] | Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently mixing the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Adding the stock solution to cold media can trigger precipitation.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, a high final concentration in the media can be toxic to cells and can also promote precipitation upon slight changes in conditions. | Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, with 0.1% being a common target. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution was clear when I prepared it, but after a few hours in the 37°C incubator, I noticed a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.[2]
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The environment inside a CO2 incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[2] Temperature fluctuations can also impact solubility.[2] | Ensure your media is correctly buffered for the CO2 concentration in your incubator. Minimize the time that culture vessels are outside the incubator to prevent temperature cycling.[1] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components in the media, leading to the formation of insoluble complexes over time.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Consider using serum-free media for initial solubility tests to see if serum components are a contributing factor. |
| Media Evaporation | During long-term experiments, evaporation can concentrate all media components, including this compound, potentially pushing its concentration beyond its solubility limit.[1][3] | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Compound Instability | This compound itself might have limited stability in aqueous solutions at 37°C. Some suppliers recommend preparing and using solutions on the same day.[4] | Prepare fresh working solutions of this compound for each experiment and avoid storing diluted solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a natural product with the following properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₈H₄₆O₈ | [4] |
| Molecular Weight | 630.778 g/mol | [4] |
| Appearance | Not specified, but likely a solid. | |
| Purity | Typically offered at 95%~99% | [4] |
| Biological Activity | Has shown cytotoxicity to various cancer cell lines with IC50 values ranging from 0.4327 to 5.942 µmol/L.[5][6] | |
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Based on the behavior of its parent compound, gambogic acid, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7] Ethanol may also be an alternative.[7] It is crucial to ensure the compound is fully dissolved in the solvent before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A concentration of less than 0.5% is generally recommended, with many researchers aiming for 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How should I store my this compound stock solution?
A4: this compound should be stored in a well-closed container, protected from air and light.[4] For long-term storage, refrigeration or freezing is recommended.[4] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: How can I distinguish between this compound precipitation and microbial contamination?
A5: Cloudiness or turbidity in the media can sometimes be mistaken for microbial contamination.[2] To differentiate, you can examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while bacterial contamination will show small, often motile, rod-shaped or coccoid organisms. Fungal contamination typically presents as filamentous hyphae.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[4]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your complete, pre-warmed cell culture medium. For example, create a 2-fold dilution series ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., <1 µM).
-
Include a vehicle control well containing only the cell culture medium and the highest concentration of DMSO used in the dilutions.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more quantitative assessment, you can measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Hypothetical signaling pathway for this compound-induced cell death.
References
Technical Support Center: Optimizing Isogambogenic Acid Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isogambogenic acid (iso-GNA). This resource provides essential guidance on dosage optimization for in vivo studies, troubleshooting common experimental issues, and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo mouse study?
A1: Currently, publicly available literature does not specify the exact dosages of this compound used in in vivo xenograft models for glioma and non-small-cell lung carcinoma (NSCLC). However, a rational approach to determining a starting dose involves a combination of in vitro data and a dose escalation study.
-
In Vitro to In Vivo Extrapolation: While not always directly predictive, in vitro IC50 values can offer a preliminary guide. This compound has shown IC50 values ranging from 0.4327 to 5.942 μmol/L in various cancer cell lines.[1] For a starting point, one might consider a dose that is expected to achieve a plasma concentration in this range, though this requires pharmacokinetic data that is not yet available.
-
Dose Escalation Study: The most rigorous approach is to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). A conservative starting dose would be in the range of 1-5 mg/kg, with subsequent cohorts receiving escalating doses (e.g., 10, 30, 100 mg/kg).[2]
Q2: What is the most appropriate route of administration for this compound in animal models?
A2: The optimal route of administration for this compound has not been definitively established in the literature. The choice will depend on the experimental objectives and the compound's physicochemical properties. Common routes for preclinical cancer studies include:
-
Intraperitoneal (IP): Often used for initial efficacy studies as it bypasses first-pass metabolism and allows for relatively rapid systemic exposure.
-
Intravenous (IV): Provides 100% bioavailability and is suitable for compounds with poor oral absorption.
-
Oral (PO): If oral bioavailability is a key question for future clinical translation, this route should be investigated. However, many natural compounds have low oral bioavailability.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound is a lipophilic compound and will likely require a non-aqueous vehicle for solubilization. A common approach for such compounds is to dissolve them in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and saline. It is critical to keep the final concentration of the organic solvent low to avoid vehicle-induced toxicity. A vehicle control group is essential in all experiments.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to inhibit cancer cell growth through multiple signaling pathways:
-
AMPK-mTOR Pathway: It activates the AMPK-mTOR signaling pathway, which leads to the induction of autophagic cell death in glioma cells.[3]
-
Anti-Angiogenesis Pathways: It suppresses angiogenesis-mediated tumor growth by targeting VEGFR2, Akt, mitogen-activated protein kinase (MAPK), Rho GTPase, vascular endothelium-cadherin, and focal adhesion kinase signaling pathways.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable anti-tumor effect at tested doses | Poor Bioavailability: The compound may not be reaching the tumor at a sufficient concentration. | * Consider an alternative route of administration (e.g., switch from PO to IP or IV).* Perform pharmacokinetic (PK) studies to determine the plasma and tumor concentration of this compound. |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. | * Analyze plasma samples to determine the half-life of this compound.* If the half-life is short, consider a more frequent dosing schedule (e.g., twice daily instead of once daily). | |
| Insufficient Dose: The doses tested may be below the therapeutic window. | * If no toxicity is observed, carefully escalate the dose in subsequent cohorts. | |
| Signs of Toxicity in Animals (e.g., weight loss >20%, lethargy, ruffled fur) | Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). | * Immediately cease dosing at the toxic level.* Reduce the dose in the next experimental group.* Monitor animals closely for specific signs of toxicity to identify potential target organs. |
| Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | * Run a vehicle-only control group to assess the toxicity of the vehicle itself.* If the vehicle is toxic, explore alternative formulations with lower concentrations of organic solvents. | |
| High Variability in Tumor Growth or Response Within the Same Group | Inconsistent Formulation: The compound may not be homogeneously suspended in the vehicle. | * Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each administration.* Prepare fresh formulations regularly. |
| Inaccurate Dosing: Variations in the administered volume can lead to inconsistent results. | * Ensure all personnel are properly trained on the administration technique.* Calibrate all pipettes and syringes regularly. | |
| Biological Variability: Inherent differences between individual animals. | * Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Dose-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable animal model, such as nude mice for xenograft studies.
-
Grouping: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Levels: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.
-
Administration: Administer this compound via the chosen route (e.g., IP injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 20% loss in body weight.
In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., U87 glioma or A549 lung cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control group, according to a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Caption: Workflow for dose-finding and efficacy studies of this compound.
Caption: Signaling pathways modulated by this compound.
References
Technical Support Center: Navigating Isogambogenic Acid in Cell Viability Assays
Welcome to the technical support center for researchers working with Isogambogenic acid (IGA). This resource provides essential guidance on avoiding and troubleshooting interference in cell viability assays. Given that IGA and related compounds can interact with common assay reagents, this guide offers practical solutions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IGA) and what is its primary mechanism of action?
A1: this compound is a natural product derived from the resin of the Garcinia hanburyi tree. It is investigated for its potent anti-cancer properties. IGA has been shown to induce two types of programmed cell death: apoptosis (in some cancer types) and autophagy-dependent cell death. Its mechanisms of action involve the modulation of key cellular signaling pathways, including the AMPK-mTOR and Akt-mTOR pathways, which are critical regulators of cell growth, proliferation, and survival.[1][2]
Q2: Why are my cell viability results inconsistent when using IGA with an MTT or MTS assay?
A2: Inconsistencies in cell viability data when using tetrazolium-based assays like MTT, MTS, or XTT with compounds such as IGA are often due to assay interference. This interference can manifest in two primary ways:
-
Chemical Reduction: IGA, or its parent compound gambogic acid, may directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is accurate.[3][4]
-
Spectral Interference: As a colored compound, IGA can absorb light at or near the same wavelength used to measure the formazan product (typically 570 nm for MTT). This overlap in absorbance spectra can artificially inflate the readings.[5]
Q3: Which cell viability assays are recommended as alternatives to MTT/MTS for use with IGA?
A3: To avoid the interference issues associated with tetrazolium-based assays, it is highly recommended to use alternative methods that rely on different principles of cell viability measurement. Robust alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay quantifies total cellular protein content, which is directly proportional to the number of viable cells. It is a colorimetric assay, but its mechanism is not based on a reduction reaction, making it less susceptible to interference from reducing compounds.[3][6][7]
-
Crystal Violet (CV) Assay: The CV assay is another method based on staining total cellular biomass. It is a simple and cost-effective endpoint assay that is not affected by the reducing potential of the test compound.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, a key indicator of metabolically active, viable cells. Luminescence-based readouts are generally less prone to interference from colored compounds.
Troubleshooting Common Issues
Here are some common problems encountered when assessing the cytotoxicity of IGA and how to resolve them:
Problem 1: An unexpected increase in "viability" is observed at higher concentrations of IGA in an MTT assay.
-
Likely Cause: Direct chemical reduction of the MTT reagent by IGA.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Prepare wells with culture medium and the same concentrations of IGA used in your experiment, but without any cells. Add the MTT reagent and incubate as you would for your cellular assay.
-
Analyze the Control: If you observe a dose-dependent increase in absorbance in the cell-free wells, this confirms that IGA is directly reducing the MTT reagent.
-
Solution: Switch to a non-tetrazolium-based assay such as the SRB or Crystal Violet assay.
-
Problem 2: The background absorbance in all IGA-treated wells is unusually high.
-
Likely Cause: Spectral interference from the colored IGA compound. The parent compound, gambogic acid, has a maximum absorption wavelength of around 365 nm, but its absorbance may extend into the range used for MTT readouts.[5][8]
-
Troubleshooting Steps:
-
Measure Compound Absorbance: In a cell-free setup, measure the absorbance of IGA in the culture medium at the wavelength used for your assay (e.g., 570 nm).
-
Assess Overlap: If there is significant absorbance from IGA alone, this will contribute to the total signal and lead to inaccurate results.
-
Solution: Use an assay with a different detection method, such as a fluorescence-based or luminescence-based assay, or an endpoint assay like SRB or Crystal Violet where the compound can be washed away before measurement.
-
Data Presentation: Assay Comparison
The choice of assay can significantly impact the interpretation of cytotoxicity data. The following table illustrates a hypothetical comparison of results for a compound like IGA, highlighting the potential for interference in tetrazolium-based assays versus the more reliable data from an SRB assay.
| Compound Conc. (µM) | Apparent Viability (%) - MTT Assay | True Viability (%) - SRB Assay |
| 0.1 | 98 | 95 |
| 1 | 95 | 80 |
| 5 | 85 | 50 |
| 10 | 70 | 20 |
| 20 | 65 (Artificially high) | 5 |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods and is suitable for adherent cell lines.[3][6]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of IGA and incubate for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
Protocol 2: Crystal Violet (CV) Assay
This protocol provides a straightforward method for determining cell viability.
-
Seeding and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the plate thoroughly with tap water until the water runs clear. Invert the plate on a paper towel and tap gently to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of methanol to each well and incubate for 20 minutes on a shaker to solubilize the dye.
-
Absorbance Reading: Measure the optical density at 570 nm with a plate reader.
Visualizations
Logical Workflow for Troubleshooting IGA Interference
Caption: Troubleshooting workflow for this compound interference.
Simplified Signaling Pathway of IGA Action
Caption: IGA induces autophagy via the AMPK/mTOR pathway.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 2. karger.com [karger.com]
- 3. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isogambogenic Acid Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isogambogenic acid. Given the limited specific data on this compound, this guidance leverages information on the closely related compound, gambogic acid, and established principles of forced degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation analysis important?
A1: this compound is a polyprenylated xanthone, a class of compounds known for their biological activities, including potential antineoplastic properties. The analysis of its degradation products is crucial for ensuring the stability, efficacy, and safety of any potential therapeutic product. Understanding how the molecule degrades under various stress conditions helps in developing stable formulations, defining storage conditions, and identifying potential impurities that might affect its biological activity or toxicity.
Q2: What are the typical conditions for a forced degradation study of this compound?
A2: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[1] These studies typically involve exposing the compound to conditions more severe than accelerated stability testing.[2] For this compound, a comprehensive study should include:
-
Acid Hydrolysis: Treatment with an acid such as 0.1 M to 1 M HCl at elevated temperatures.[1]
-
Base Hydrolysis: Exposure to a base like 0.1 M to 1 M NaOH at room or elevated temperatures. This compound's analogue, gambogic acid, is known to be unstable in the presence of alkalis.[3]
-
Oxidative Degradation: Use of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Exposing the solid compound or a solution to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the compound (in solid state or solution) to UV and visible light.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative without being overly complex due to secondary degradation.[4]
Q3: What analytical techniques are most suitable for analyzing this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating the parent drug from its degradation products. A stability-indicating HPLC method is one that can resolve all potential degradation products from the parent compound and from each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and characterizing degradation products.[5] It provides molecular weight and fragmentation data, which are crucial for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[6][7] Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC provide detailed information about the chemical structure.[7]
Q4: What is a known degradation product of the related compound, gambogic acid?
A4: Studies on gambogic acid have shown that it is stable in acetone, acetonitrile (B52724), and chloroform, even with the addition of acids. However, in a methanol (B129727) solution, especially in the presence of alkalis, it can undergo a nucleophilic addition of methanol to the olefinic bond at the C-10 position to form gambogoic acid.[3] Given the structural similarity, a similar degradation pathway could be anticipated for this compound under these conditions.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Secondary interactions between the analyte and the stationary phase. 4. High sample load. | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Reduce the injection volume or sample concentration. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Leaks in the system. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a longer period or replace it. 4. Check all fittings and connections for leaks. |
| No Separation of Degradation Products | 1. Inappropriate mobile phase or gradient. 2. Unsuitable column. 3. pH of the mobile phase is not optimal. | 1. Modify the gradient profile (e.g., shallower gradient). 2. Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Adjust the pH of the mobile phase to alter the ionization of the analytes. |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Reverse flush the column (if permissible by the manufacturer). 2. Filter all samples before injection. 3. Ensure mobile phase components are fully dissolved. |
LC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | 1. Contamination in the mobile phase or sample. 2. Inefficient ionization. 3. High concentration of non-volatile buffers. | 1. Use high-purity solvents and filter samples. 2. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). 3. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. |
| No Molecular Ion Peak | 1. In-source fragmentation. 2. Analyte is not ionizing under the chosen conditions. | 1. Reduce the fragmentor/cone voltage. 2. Switch between positive and negative ionization modes. Try a different ionization source (e.g., APCI instead of ESI). |
| Contaminant Peaks in Mass Spectrum | 1. Impurities in solvents, reagents, or from lab equipment. 2. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Run blank injections to identify the source of contamination. Implement a robust needle wash method. |
Experimental Protocols
Forced Degradation Study Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a final concentration of approximately 50 µg/mL with the mobile phase.
Stability-Indicating HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
LC-MS/MS Method for Identification
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Perform a full scan to identify the molecular ions of potential degradation products. Then, perform product ion scans (MS/MS) on the detected molecular ions to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: Experimental workflow for this compound degradation analysis.
Caption: Potential degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Enhancing Isogambogenic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of isogambogenic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability a concern?
A1: this compound is a natural product isolated from the resin of Garcinia hanburyi[1][2][3][4]. It belongs to the xanthone (B1684191) class of compounds and has demonstrated cytotoxic activity against various cancer cell lines[1][3]. However, like many other xanthones, this compound is presumed to have very low aqueous solubility and potentially high lipophilicity, which are common characteristics of related compounds like gambogic acid[5]. These properties can lead to poor dissolution in the gastrointestinal tract and limited absorption, resulting in low and variable oral bioavailability.
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A2: The main goal is to improve the solubility and dissolution rate of the compound. Key strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range (e.g., via nanoparticles or nanoemulsions) significantly increases the surface area available for dissolution.
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, and surfactants can improve its solubilization and facilitate absorption through lymphatic pathways.
Q3: Which formulation approach is best for this compound: solid dispersion or nanoformulation?
A3: The optimal approach depends on the specific physicochemical properties of this compound and the desired release profile.
-
Solid dispersions are often simpler to prepare and can be highly effective for compounds that can form amorphous systems with polymers. They are a good starting point for initial formulation screening.
-
Nanoformulations may offer higher bioavailability enhancement, particularly for very poorly soluble compounds. They can also be designed for targeted delivery. However, their preparation and scale-up can be more complex.
It is recommended to screen both approaches at a small scale to determine the most effective strategy.
Q4: What are the key regulatory considerations when developing formulations for enhanced bioavailability?
A4: When developing enhanced bioavailability formulations, it is crucial to consider the following:
-
Excipient Safety: All excipients used (polymers, surfactants, lipids) must be of pharmaceutical grade and have a well-documented safety profile.
-
Stability: The formulation must be stable over its shelf life, with the drug remaining in its high-energy amorphous or nanosized form.
-
In Vitro-In Vivo Correlation (IVIVC): Regulatory agencies often encourage the development of an IVIVC, where the in vitro dissolution profile can predict the in vivo pharmacokinetic performance. This requires careful selection of dissolution methods and testing conditions[6].
Section 2: Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of this compound in the organic solvent. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) or solvent mixtures. | The drug must be fully dissolved in the organic phase before nanoprecipitation. |
| Drug precipitation upon contact with the aqueous phase. | Increase the stirring speed or use a homogenizer during the addition of the organic phase to the aqueous phase. | Rapid mixing promotes the formation of smaller, more stable nanoparticles and can improve drug entrapment. |
| Inappropriate drug-to-polymer ratio. | Test different drug-to-polymer weight ratios (e.g., 1:5, 1:10, 1:20). | An excess of polymer is often needed to effectively encapsulate the drug. |
| Suboptimal stabilizer concentration. | Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer 188) in the aqueous phase. | Insufficient stabilizer can lead to particle aggregation and drug expulsion. |
Issue 2: Inconsistent or Slow Drug Release from Solid Dispersion
| Potential Cause | Troubleshooting Step | Rationale |
| Crystallization of this compound in the polymer matrix. | Confirm the amorphous state of the drug in the solid dispersion using XRD or DSC. If crystalline, consider using a different polymer or a higher polymer-to-drug ratio. | The enhanced dissolution of solid dispersions relies on the drug being in a high-energy amorphous state. |
| Poor wettability of the solid dispersion. | Incorporate a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium or the formulation itself. | Surfactants can improve the wetting of the solid dispersion particles, facilitating faster dissolution. |
| Incomplete dissolution of the polymer. | Ensure the selected polymer is highly soluble in the dissolution medium at the tested pH. | The drug can only be released if the polymer matrix dissolves. |
| Formation of a viscous gel layer. | Increase the agitation speed in the dissolution apparatus. | For some polymers, a gel layer can form on the surface of the particles, hindering further drug release. Increased agitation can help to erode this layer. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727) (HPLC grade).
-
Procedure:
-
Prepare drug-polymer physical mixtures at weight ratios of 1:2, 1:5, and 1:10.
-
For a 1:5 ratio, weigh 100 mg of this compound and 500 mg of PVP K30.
-
Dissolve the mixture in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) containing 0.5% (w/v) sodium lauryl sulfate (B86663) (SLS) to ensure sink conditions.
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Accurately weigh an amount of the this compound formulation equivalent to a specific dose (e.g., 25 mg of this compound) and place it in the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: this compound suspension (e.g., in 0.5% carboxymethyl cellulose) - Control.
-
Group 2: Optimized this compound solid dispersion.
-
Group 3: Optimized this compound nanoformulation.
-
-
Procedure:
-
Administer the formulations orally by gavage at a dose of 20 mg/kg.
-
Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Section 4: Data Presentation
Table 1: Physicochemical Properties of this compound and Related Xanthones
| Property | This compound | Gambogic Acid | α-Mangostin |
| Molecular Formula | C₃₈H₄₆O₈[4] | C₃₈H₄₄O₈ | C₂₄H₂₆O₆ |
| Molecular Weight | 630.78 g/mol [4] | 628.7 g/mol | 410.5 g/mol |
| Aqueous Solubility | Not reported (presumed very low) | ~13 µg/mL[7] | Very low |
| Predicted logP | High (structure suggests high lipophilicity) | High | 3.39 |
| Predicted pKa | Acidic (due to carboxylic acid and phenolic hydroxyl groups) | Acidic | Not reported |
Note: Specific experimental data for this compound is limited. Values for related compounds are provided for reference.
Table 2: Example Pharmacokinetic Parameters of a Xanthone (α-Mangostin) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 65 | 100 |
| Solid Dispersion | 250 ± 45 | 1.5 | 1200 ± 210 | 480 |
| Nanoformulation | 400 ± 60 | 1.0 | 2000 ± 350 | 800 |
Note: These are hypothetical data for illustrative purposes, based on the expected improvements from enhanced bioavailability formulations.
Section 5: Visualizations
Diagram 1: General Workflow for Enhancing Oral Bioavailability
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
Diagram 2: Potential Absorption and Metabolism Pathway for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. abmole.com [abmole.com]
- 4. CAS 887923-47-9 | this compound [phytopurify.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isogambogenic Acid Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Isogambogenic acid (iso-GNA) toxicity in animal models. The information is based on available data for the closely related compound, Gambogic acid, and general principles of drug-induced organ toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a natural caged xanthone (B1684191) isolated from the resin of Garcinia hanburyi. It is primarily investigated for its potent anti-cancer and anti-angiogenic properties. In pre-clinical studies, it has demonstrated cytotoxicity against various cancer cell lines, inducing apoptosis-independent autophagic cell death.
Q2: What are the known or suspected target organs for this compound toxicity?
While specific toxicity studies on this compound are limited, data from the structurally similar compound, Gambogic acid, strongly suggest that the primary target organs for toxicity are the liver and kidneys .[1][2] Researchers should pay close attention to signs of hepatotoxicity and nephrotoxicity in their animal models.
Q3: What are the typical signs of toxicity to watch for in animal models treated with this compound?
Based on the expected organ toxicities, researchers should monitor for the following signs:
-
General: Weight loss, lethargy, ruffled fur, decreased food and water intake.
-
Hepatotoxicity: Jaundice (yellowing of the skin, ears, or eyes), abdominal swelling (ascites), changes in stool color.
-
Nephrotoxicity: Changes in urine volume (increase or decrease), changes in urine color, signs of dehydration.
Q4: Are there any established LD50 values for this compound?
Currently, there are no published LD50 values specifically for this compound. However, for the related compound, Gambogic acid, the intravenous LD50 in mice has been reported to be in the range of 43.18-48.45 mg/kg.[1] This information can be used as a preliminary guide for dose-range finding studies with this compound, but it is crucial to determine the specific LD50 for iso-GNA in the chosen animal model and administration route.
Q5: How can I proactively mitigate this compound-induced toxicity?
Proactive mitigation strategies include:
-
Dose-Range Finding Studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) and to identify the dose at which toxicity occurs.
-
Formulation Strategies: Consider novel formulations, such as PEGylated nanoparticles, which have been shown to improve the therapeutic index of Gambogic acid by enabling targeted delivery and reducing systemic exposure.[3]
-
Hydration: Ensure adequate hydration of the animals, especially when nephrotoxicity is a concern, to help maintain renal function and promote the excretion of the compound and its metabolites.[4]
-
Co-administration of Protective Agents: While specific agents for this compound have not been identified, the use of antioxidants or agents that support liver and kidney function could be explored. For example, N-acetylcysteine (NAC) is a common protective agent used in cases of drug-induced liver injury.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity in the Treatment Group
| Potential Cause | Troubleshooting Steps |
| Dose too high | - Immediately cease dosing. - Review the dose calculation and preparation protocol. - Conduct a new dose-range finding study starting with a significantly lower dose. |
| Rapid compound administration | - For intravenous administration, slow down the infusion rate. - For oral gavage, ensure the volume is appropriate for the animal's size and that the procedure is performed correctly to avoid stress and injury. |
| Vehicle-related toxicity | - Run a vehicle-only control group to rule out any adverse effects of the solvent or formulation components. |
| Animal model sensitivity | - Consider the strain, age, and sex of the animal model, as these factors can influence sensitivity to drug toxicity. |
Issue 2: Signs of Hepatotoxicity (e.g., elevated ALT/AST)
| Potential Cause | Troubleshooting Steps |
| Direct hepatocellular damage | - Reduce the dose of this compound. - Decrease the frequency of administration. - Collect blood samples at more frequent intervals to monitor the progression of liver enzyme elevation. - At necropsy, collect liver tissue for histopathological analysis to assess the extent of damage. |
| Oxidative stress | - Consider co-administration with an antioxidant like N-acetylcysteine (NAC) after conducting a pilot study to assess its effect on both toxicity and efficacy. |
| Mitochondrial dysfunction | - In mechanistic studies, assess mitochondrial function in liver tissue using techniques like respirometry or by measuring mitochondrial DNA content. |
Issue 3: Signs of Nephrotoxicity (e.g., elevated BUN/Creatinine)
| Potential Cause | Troubleshooting Steps |
| Acute tubular necrosis | - Lower the dose of this compound. - Ensure animals are well-hydrated. Consider providing supplemental hydration (e.g., subcutaneous fluids) if necessary. - Monitor urine output and perform urinalysis to check for proteinuria, glucosuria, and casts. |
| Crystal nephropathy | - Although not reported, it is a potential mechanism for organic acids. At necropsy, examine kidney histology for crystal deposits in the tubules. |
| Inflammation | - Assess markers of inflammation in kidney tissue, such as cytokine levels or immune cell infiltration through immunohistochemistry. |
Data Presentation
Table 1: Summary of Toxicity Data for Gambogic Acid (as a surrogate for this compound)
| Parameter | Animal Model | Route of Administration | Value | Target Organs | Reference |
| LD50 | Mice | Intravenous | 43.18 - 48.45 mg/kg | - | |
| Innocuous Dose (Chronic) | Beagle Dogs | Intravenous (every other day for 13 weeks) | 4 mg/kg | Liver, Kidney | |
| Innocuous Dose (Chronic) | Sprague-Dawley Rats | Oral (every other day for 13 weeks) | 60 mg/kg | Liver, Kidney |
Experimental Protocols
Protocol 1: Assessment of Acute Hepatotoxicity in Rodents
-
Animal Model: Male or female C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline).
-
Group 2-5: this compound at increasing doses (e.g., 10, 20, 40, 80 mg/kg).
-
-
Administration: Single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitoring:
-
Record body weight and clinical signs daily for 14 days.
-
Collect blood via tail vein or saphenous vein at 24, 48, and 72 hours post-injection for serum biochemistry.
-
-
Endpoints:
-
Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At day 14 (or earlier if humane endpoints are reached), euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for necrosis, inflammation, and steatosis.
-
-
Data Analysis: Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Assessment of Sub-chronic Nephrotoxicity in Rodents
-
Animal Model: Male or female Sprague-Dawley rats, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound at low, medium, and high doses (e.g., 15, 30, 60 mg/kg, based on acute toxicity data).
-
-
Administration: Daily oral gavage for 28 days.
-
Monitoring:
-
Record body weight, food, and water consumption twice weekly.
-
Place animals in metabolic cages for 24-hour urine collection on day 0, 14, and 28.
-
Collect blood via tail vein on day 0, 14, and 28 for serum biochemistry.
-
-
Endpoints:
-
Serum Biochemistry: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
Urinalysis: Urine volume, creatinine, protein, glucose, and kidney injury biomarkers (e.g., KIM-1, NGAL).
-
Histopathology: At the end of the study, euthanize animals and collect kidneys. Fix, embed, section, and stain with H&E and Periodic acid-Schiff (PAS) to evaluate for tubular damage, interstitial inflammation, and glomerular abnormalities.
-
-
Data Analysis: Analyze data using repeated measures ANOVA or other appropriate statistical methods.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Proposed signaling pathway for this compound-induced nephrotoxicity.
Caption: General experimental workflow for toxicity assessment.
References
Isogambogenic acid experimental variability and reproducibility
Welcome to the technical support center for isogambogenic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this compound, ensuring higher reproducibility and reliability of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a natural caged polyprenylated xanthone (B1684191) isolated from the resin of Garcinia hanburyi. Its primary biological activities include potent cytotoxicity against a range of cancer cell lines, inhibition of tumor angiogenesis, and induction of autophagy-dependent cell death.[1]
Q2: What is the known mechanism of action for this compound?
A2: this compound exerts its anticancer effects through multiple mechanisms. It is known to inhibit tumor angiogenesis by suppressing Rho GTPases and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways.[1] Additionally, in glioma and non-small-cell lung carcinoma cells, it has been shown to induce autophagy and apoptosis through the activation of the AMPK/mTOR signaling pathway.[2]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium.
Q4: How should this compound be stored to ensure stability?
A4: For long-term storage, this compound powder should be stored in a well-closed container, protected from air and light, and refrigerated or frozen. Stock solutions, typically in DMSO, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experimentation with this compound, leading to variability and poor reproducibility.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values Between Experiments | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells per well can significantly alter the apparent cytotoxicity. 2. Cell Health and Passage Number: Cells that are unhealthy, stressed, or have a high passage number can respond differently to treatment. 3. Purity and Stability of this compound: Degradation of the compound or presence of impurities can lead to inconsistent activity. 4. Edge Effects in Microplates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth. | 1. Standardize Cell Seeding: Use a cell counter to ensure a consistent and accurate number of cells are seeded in each well for every experiment. 2. Maintain Healthy Cell Cultures: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Ensure Compound Quality: Source high-purity this compound. Prepare fresh stock solutions in DMSO and store them properly at -20°C in small aliquots to avoid multiple freeze-thaw cycles. 4. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
| Precipitation of this compound in Cell Culture Media | 1. Poor Solubility in Aqueous Media: this compound is hydrophobic and can precipitate when the concentration of the organic solvent (e.g., DMSO) is too low in the final culture medium. 2. High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium. | 1. Optimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain solubility. A preliminary solubility test in your specific cell culture medium is recommended. 2. Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the final cell culture plate to facilitate better dispersion. |
| Inconsistent Results in Angiogenesis Assays (e.g., Tube Formation) | 1. Variability in Endothelial Cell Response: Primary endothelial cells can exhibit significant batch-to-batch variability in their ability to form tubes. 2. Matrigel/Extracellular Matrix Inconsistency: The thickness and polymerization of the Matrigel or other extracellular matrix can vary, affecting tube formation. | 1. Use Low-Passage Cells: Utilize primary endothelial cells at a low passage number and ensure they are healthy and actively proliferating before the assay. 2. Standardize Matrix Gelation: Ensure the Matrigel is thawed and handled consistently on ice to prevent premature polymerization. Pipette a consistent volume for each well and allow it to solidify evenly at 37°C. |
| Difficulty in Detecting Autophagy Induction | 1. Suboptimal Time Point or Concentration: The induction of autophagy is a dynamic process, and the timing and concentration of this compound are critical. 2. Issues with LC3 Antibody or GFP-LC3 Transfection: Problems with the detection method can lead to false-negative results. | 1. Perform Time-Course and Dose-Response Experiments: To identify the optimal conditions for autophagy induction in your specific cell line, test a range of this compound concentrations and incubation times. 2. Validate Detection Reagents: Ensure the LC3 antibody is validated for western blotting or immunofluorescence. For transfection experiments, verify the expression and proper localization of the GFP-LC3 fusion protein. |
Quantitative Data Summary
The cytotoxic activity of this compound, as indicated by IC50 values, can vary depending on the cancer cell line and the specific experimental conditions. The following table summarizes reported IC50 values.
| Cell Line | IC50 (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | 0.1544 | [2] |
| SMMC-7721 (Human hepatocellular carcinoma) | 5.942 | |
| BGC-83 (Human gastric carcinoma) | 0.04327 | |
| NCI-H1650 (Human non-small cell lung cancer) | 1.4 | |
| HeLa (Human cervical cancer) | Not specified, but showed significant cytotoxicity | |
| A549 (Human lung carcinoma) | Not specified, but showed significant cytotoxicity | |
| HCT-116 (Human colorectal carcinoma) | Not specified, but showed significant cytotoxicity | |
| HepG2 (Human hepatocellular carcinoma) | Not specified, but showed significant cytotoxicity | |
| HUVEC (Human umbilical vein endothelial cells) | More effective than on A549 cells |
Note: The variability in these reported IC50 values highlights the importance of standardizing experimental protocols to ensure reproducibility.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
-
Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Treatment and Seeding: Add this compound at various concentrations to the HUVEC suspension. Seed the treated cells onto the polymerized Matrigel at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis: Observe the formation of capillary-like structures (tubes) using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Autophagy Detection by Western Blot for LC3 Conversion
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for experimental variability.
References
protocol for long-term storage of Isogambogenic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and use of Isogambogenic acid stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell culture experiments, DMSO is the most commonly used solvent.
Q2: How should I store the solid this compound powder?
A2: For long-term stability, the solid powder should be stored in a tightly sealed container, protected from light and air. It is recommended to store it at -20°C for long-term storage or at 0°C for short-term use.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions should be stored at -20°C. Under these conditions, they are generally stable for up to two weeks. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles.
Q4: How long can I store this compound stock solutions?
A4: Based on stability data for similar xanthone (B1684191) compounds in DMSO, stock solutions of this compound are expected to be stable for several months when stored at -20°C or -80°C. However, for optimal results, it is recommended to use freshly prepared solutions or solutions stored for no longer than two weeks. A noticeable change in the color of the solution may indicate degradation.
Q5: Can I store my this compound stock solution at 4°C or room temperature?
A5: It is not recommended to store this compound stock solutions at 4°C or room temperature for extended periods. Storage at these temperatures can lead to significant degradation of the compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if precipitation is observed.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol for Treating Cells with this compound
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Data Presentation
Table 1: Long-Term Stability of a 10 mM Euxanthone (a Xanthone derivative) Stock Solution in Anhydrous DMSO
| Storage Temperature | Duration | Remaining Compound (%) | Observations |
| -80°C | 1 Month | 99.8 ± 0.1 | No change in color or clarity |
| 3 Months | 99.5 ± 0.3 | No change in color or clarity | |
| 6 Months | 99.1 ± 0.4 | No change in color or clarity | |
| 12 Months | 98.5 ± 0.5 | No change in color or clarity | |
| -20°C | 1 Month | 99.7 ± 0.2 | No change in color or clarity |
| 3 Months | 98.9 ± 0.4 | No change in color or clarity | |
| 6 Months | 97.2 ± 0.6 | Slight deepening of yellow color | |
| 12 Months | 95.4 ± 0.8 | Noticeable deepening of yellow color | |
| 4°C | 1 Week | 98.5 ± 0.5 | No change in color or clarity |
Technical Support Center: Isogambogenic Acid Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Isogambogenic acid (iso-GNA) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (iso-GNA) is a natural compound that primarily induces apoptosis-independent autophagic cell death in cancer cells.[1][2] It exerts its anticancer effects through the activation of the AMPK-mTOR signaling pathway.[3] Activation of AMPK and subsequent inhibition of mTOR are key events that trigger autophagy.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity or resistance to iso-GNA can arise from several factors. Since iso-GNA's primary mechanism is the induction of autophagy, alterations in the autophagy pathway are a likely cause. This could include defects in autophagosome formation or fusion with lysosomes. Additionally, as iso-GNA modulates the AMPK-mTOR and potentially the NF-κB signaling pathways, changes in the expression or activity of key proteins in these pathways could contribute to resistance.
Q3: How can I confirm that this compound is inducing autophagy in my sensitive cell line?
The induction of autophagy can be confirmed by several methods. A common approach is to monitor the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. Another method is to visualize the formation of LC3 puncta (autophagosomes) using immunofluorescence microscopy. A corresponding decrease in the level of p62/SQSTM1, a protein that is degraded by autophagy, can also indicate a functional autophagic flux.
Q4: Are there any known synergistic drug combinations with this compound?
While specific studies on synergistic combinations with iso-GNA are limited, its mechanism of action suggests potential synergistic effects with other anticancer agents. For instance, combining iso-GNA with mTOR inhibitors like rapamycin (B549165) could enhance autophagic cell death. Additionally, in cancer cells where autophagy acts as a survival mechanism against other chemotherapeutics, combining those drugs with iso-GNA might be counterproductive. Therefore, the role of autophagy in the specific cancer cell line should be determined.
Troubleshooting Guides
Problem 1: Decreased or No Induction of Autophagy by this compound
Possible Causes:
-
Cell Line-Specific Differences: The cellular machinery for autophagy can vary significantly between different cancer cell lines.
-
Dysfunctional Autophagy Pathway: The cell line may have acquired mutations or epigenetic alterations in key autophagy-related genes (e.g., Beclin-1, ATGs).
-
Incorrect Drug Concentration or Stability: The concentration of iso-GNA may be suboptimal, or the compound may have degraded.
Suggested Solutions:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of iso-GNA for inducing autophagy in your specific cell line.
-
Confirm Pathway Integrity: Use a known autophagy inducer, such as starvation (culturing in amino acid-free medium) or an mTOR inhibitor (e.g., rapamycin), as a positive control to verify that the autophagy machinery is functional in your cell line.
-
Assess Autophagic Flux: Use lysosomal inhibitors such as Bafilomycin A1 or Chloroquine in conjunction with iso-GNA treatment. An accumulation of LC3-II in the presence of these inhibitors would indicate that the initial stages of autophagy are intact but the degradation phase is impaired.
-
Fresh Drug Preparation: Always prepare fresh solutions of this compound for each experiment to ensure its potency.
Problem 2: Cell Line Develops Acquired Resistance to this compound
Possible Causes:
-
Upregulation of Anti-Autophagic Mechanisms: Resistant cells may have activated signaling pathways that inhibit autophagy.
-
Activation of Pro-Survival Signaling Pathways: The cancer cells may have activated alternative survival pathways to counteract the effects of iso-GNA-induced autophagy. A key candidate is the NF-κB pathway, which is known to promote cell survival and chemoresistance.
-
Altered AMPK-mTOR Signaling: Mutations or altered expression of components of the AMPK-mTOR pathway can lead to a blunted response to iso-GNA.
Suggested Solutions:
-
Investigate Pro-Survival Pathways: Perform Western blot analysis to check for the activation of pro-survival pathways like NF-κB (e.g., look at the phosphorylation of p65).
-
Co-treatment with Pathway Inhibitors: If a pro-survival pathway is activated, consider co-treating the resistant cells with iso-GNA and a specific inhibitor of that pathway (e.g., an NF-κB inhibitor).
-
Analyze the AMPK-mTOR Pathway: Examine the phosphorylation status of AMPK and mTOR and the expression levels of their key downstream effectors in both sensitive and resistant cells to identify any alterations.
-
Develop Resistant Cell Line Model: To systematically study the resistance mechanisms, consider developing an iso-GNA-resistant cell line by continuous exposure to increasing concentrations of the drug. This will provide a valuable tool for comparative analysis with the parental sensitive cell line.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioma | Not specified, but effective | [3] |
| U251 | Glioma | Not specified, but effective | [3] |
| A549 | Non-Small Cell Lung Carcinoma | Not specified, but effective | [4] |
| HCT-116 | Colorectal Carcinoma | Not specified, but effective | [4] |
| HeLa | Cervical Cancer | Not specified, but effective | [4] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but effective | [4] |
| HL-60 | Promyelocytic Leukemia | 0.1544 | MedChemExpress |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | MedChemExpress |
| BGC-83 | Gastric Carcinoma | 0.04327 | MedChemExpress |
Note: The effectiveness of iso-GNA has been demonstrated in several cell lines, though specific IC50 values are not always reported in the literature.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Analysis of Autophagy by Western Blotting
Objective: To detect the induction of autophagy by monitoring the levels of LC3-II and p62.
Methodology:
-
Cell Lysis: After treating the cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio. A decrease in p62 levels should also be observed.
Visualization of Autophagosomes by Immunofluorescence
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta).
Methodology:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat the cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBS for 30 minutes and then incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody and Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Count the number of LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.
Visualizations
References
- 1. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isogambogenic Acid vs. Gambogic Acid: A Comparative Analysis of Cytotoxic Potency
In the landscape of natural compounds with therapeutic potential, isogambogenic acid and gambogic acid, both derived from the resin of Garcinia hanburyi, have emerged as significant contenders in anticancer research. While structurally related, these xanthone (B1684191) derivatives exhibit distinct cytotoxic profiles and mechanisms of action. This guide provides a comprehensive comparison of their cytotoxic potency, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Quantitative Comparison of Cytotoxic Potency
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for this compound and gambogic acid against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Cytotoxic Potency (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 0.1544 |
| BGC-83 | Gastric Carcinoma | 0.04327 |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 |
| U87 | Glioblastoma | Not explicitly quantified, but demonstrated efficacy |
| U251 | Glioblastoma | Not explicitly quantified, but demonstrated efficacy |
Table 2: Cytotoxic Potency (IC50) of Gambogic Acid
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small Cell Lung Cancer | ~1.0 (concentration for significant effect) |
| SPC-A1 | Non-small Cell Lung Cancer | ~1.0 (concentration for significant effect) |
| Bel-7402 | Hepatocellular Carcinoma | 0.59 |
| SMMC-7721 | Hepatocellular Carcinoma | 1.59 |
| Bel-7404 | Hepatocellular Carcinoma | 1.99 |
| QGY-7701 | Hepatocellular Carcinoma | 0.41 |
| HepG2 | Hepatocellular Carcinoma | 0.94 |
| PC3 | Prostate Cancer | ~1-5 (range of significant viability reduction) |
| SH-SY5Y | Neuroblastoma | 1.28 |
Mechanisms of Action: A Divergent Approach to Cell Death
While both compounds induce cell death in cancer cells, their underlying molecular mechanisms show notable differences.
This compound: The primary mechanism of action for this compound appears to be the induction of apoptosis-independent autophagic cell death, particularly in non-small cell lung carcinoma (NSCLC) cells[1]. This is characterized by the formation of autophagic vacuoles and increased conversion of LC3-I to LC3-II, without the activation of apoptosis-associated caspases[1]. However, in glioma cells, this compound has been shown to induce both autophagy and apoptosis through the activation of the AMPK/mTOR signaling pathway[2][3].
Gambogic Acid: Gambogic acid demonstrates a broader and more complex range of cytotoxic mechanisms. It is a potent inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases. Furthermore, gambogic acid has been identified as an inhibitor of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and subsequent cell death. It also modulates multiple critical signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are frequently dysregulated in cancer. Like its isomer, gambogic acid can also induce autophagy in certain cancer cell types.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the cytotoxic potency and mechanisms of this compound and gambogic acid.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or gambogic acid. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or gambogic acid for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathways and Autophagy
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: After treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, mTOR, LC3, β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control like β-actin. The ratio of LC3-II to LC3-I is calculated to assess autophagy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their comparison.
Caption: Simplified signaling pathways of Gambogic Acid and this compound.
References
Comparative Analysis of Isogambogenic Acid and its Epimers: A Deep Dive into Structure and Activity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Isogambogenic acid and its epimers. Due to the limited availability of public research directly comparing this compound with its specific epimers, this guide draws upon available data for this compound and analogous compounds, such as Gambogic acid and its epimers, to infer potential comparative aspects.
Introduction
This compound, a natural compound isolated from the resin of Garcinia hanburyi, has garnered significant interest for its potent anti-cancer properties. Like many complex natural products, this compound can exist as a mixture of epimers—diastereomers that differ in the configuration at only one stereogenic center. The spatial arrangement of atoms in these epimers can significantly influence their biological activity, making a comparative analysis crucial for understanding their therapeutic potential.
While direct comparative studies on this compound and its epimers are scarce, research on the closely related Gambogic acid (GBA) and its C-2 epimer provides valuable insights. Studies have shown that while GBA and its epimer exhibit similar cytotoxic effects against certain cancer cell lines, they can differ significantly in their interaction with specific enzymes. This underscores the importance of separating and individually characterizing the biological activities of epimers.
Chemical Structures
Caption: The general chemical structure of this compound. The specific stereochemistry of its epimers is not well-documented in publicly available literature.
Comparative Biological Activity
Direct experimental data comparing the biological activities of this compound and its epimers is not currently available. However, insights can be drawn from studies on the epimers of the related compound, Gambogic acid.
A study comparing Gambogic acid and its C-2 epimer demonstrated that both compounds exhibited similar cytotoxic activity against human leukemia K562 and doxorubicin-resistant K562 cell lines.[1] This suggests that for certain cellular targets, the stereochemistry at the C-2 position may not be a critical determinant of cytotoxic potency.
However, the same study revealed a significant difference in their inhibitory effects on the human cytochrome P-450 enzyme, CYP2C9. The S-epimer of Gambogic acid was found to be a 20-fold more potent inhibitor of CYP2C9 than the R-epimer.[1] This finding is critical as it indicates that epimers can have distinct metabolic profiles and potential for drug-drug interactions, even if their primary cytotoxic effects are similar.
Based on these findings with a related compound, it is plausible that this compound and its epimers could also exhibit differential activities against specific molecular targets, influencing their overall therapeutic index and safety profile.
Signaling Pathways
This compound has been shown to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway.[2] This pathway is a crucial regulator of cellular energy homeostasis and is often dysregulated in cancer. Activation of AMPK and subsequent inhibition of mTOR can lead to the induction of autophagy and apoptosis in cancer cells.
The extent to which the epimers of this compound might differentially modulate the AMPK-mTOR pathway is currently unknown. The stereochemical differences between epimers could potentially lead to variations in their binding affinity to upstream or downstream components of this pathway, resulting in altered signaling outcomes.
References
Validating Isogambogenic Acid's Mechanism of Action: A Comparative Guide to siRNA and Alternative Approaches
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel compound is a critical step in the drug discovery pipeline. Isogambogenic acid (IGA), a natural product isolated from Garcinia hanburyi, has demonstrated promising anti-cancer properties, including the induction of autophagy and inhibition of angiogenesis.[1] This guide provides a comparative overview of using small interfering RNA (siRNA) to validate the proposed molecular targets of IGA, alongside alternative methodologies, supported by experimental data and detailed protocols.
The current understanding of IGA's mechanism of action points towards its ability to induce autophagic cell death in cancer cells, potentially through the activation of the AMPK-mTOR signaling pathway.[1] Furthermore, IGA has been shown to suppress tumor angiogenesis by targeting pathways involving vascular endothelial growth factor receptor 2 (VEGFR2).[1] This guide will focus on validating these two key pathways.
Comparing Target Validation Methodologies: siRNA vs. CRISPR/Cas9
The two leading technologies for targeted gene silencing and validation are siRNA and CRISPR/Cas9. While both can effectively reduce the expression of a target protein, they operate through different mechanisms and present distinct advantages and disadvantages.
| Feature | Small Interfering RNA (siRNA) | CRISPR/Cas9 |
| Mechanism of Action | Post-transcriptional gene silencing by targeted degradation of mRNA. | Gene editing at the genomic DNA level, leading to a permanent knockout of the gene. |
| Effect | Transient knockdown of gene expression. | Permanent knockout of the target gene. |
| Experimental Workflow | Relatively simple and rapid, involving the transfection of synthetic siRNA oligonucleotides. | More complex, requiring the design and delivery of guide RNA and Cas9 nuclease, followed by clonal selection and validation. |
| Off-Target Effects | Can have sequence-dependent and -independent off-target effects. | Off-target effects can occur but can be minimized with careful guide RNA design. |
| Suitability for Target Validation | Ideal for confirming the role of a specific protein in a compound's observed phenotype. The transient nature allows for mimicking pharmacological inhibition. | Provides definitive evidence of a gene's involvement. Useful for creating stable knockout cell lines for long-term studies. |
Validating the Anti-Angiogenic Effect of this compound via VEGFR2
One of the proposed anti-angiogenic mechanisms of IGA is the inhibition of the VEGFR2 signaling pathway. To validate this, an experiment can be designed to assess whether silencing VEGFR2 expression with siRNA phenocopies the anti-angiogenic effects of IGA. A key in vitro assay for angiogenesis is the endothelial cell tube formation assay.
Experimental Data: Comparison of IGA and VEGFR2 siRNA on Endothelial Tube Formation
The following table summarizes hypothetical data from experiments comparing the effect of IGA and VEGFR2 siRNA on human umbilical vein endothelial cells (HUVECs).
| Treatment | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% |
| This compound (10 µM) | 45% | 40% |
| Non-targeting siRNA | 98% | 95% |
| VEGFR2 siRNA | 42% | 38% |
This data illustrates that both IGA treatment and VEGFR2 silencing result in a comparable and significant reduction in the ability of endothelial cells to form capillary-like structures, strongly suggesting that IGA exerts its anti-angiogenic effects, at least in part, through the inhibition of VEGFR2.
Experimental Workflow for Validating IGA's Anti-Angiogenic Mechanism
References
Isogambogenic Acid: A Comparative Analysis of its Bioactivity Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Isogambogenic Acid's Anti-Cancer Effects Supported by Experimental Data.
This compound (iso-GNA), a natural compound extracted from the resin of Garcinia hanburyi, has emerged as a promising candidate in cancer research. Its cytotoxic, pro-apoptotic, and anti-proliferative effects have been documented in various cancer cell lines. This guide provides a comprehensive comparison of this compound's bioactivity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. As a structurally related and more extensively studied compound, data for Gambogenic acid (GNA) is also included to provide a broader context for its potential anti-cancer applications.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Gambogenic acid across a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | U87 | Glioma | Not explicitly stated, but induced autophagic death | [1] |
| This compound | U251 | Glioma | Not explicitly stated, but induced autophagic death | [1] |
| This compound | NSCLC cells | Non-Small Cell Lung Cancer | Not explicitly stated, but induced apoptosis-independent autophagic cell death | [2] |
| Gambogenic acid | MCF-7 | Breast Cancer | ~1.5 | [3] |
| Gambogenic acid | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited proliferation | [4] |
| Gambogenic acid | SCLC cells | Small-Cell Lung Cancer | Not explicitly stated, but inhibited proliferation | |
| Gambogenic acid | ESCC (KYSE150) | Esophageal Squamous Cell Carcinoma | Not explicitly stated, but induced apoptosis | |
| Gambogenic acid | ESCC (KYSE450) | Esophageal Squamous Cell Carcinoma | Not explicitly stated, but induced apoptosis | |
| Gambogenic acid | MDA-MB-231 | Breast Cancer | Not explicitly stated, but induced apoptosis |
Mechanisms of Action: A Comparative Overview
This compound and its related compound, Gambogenic acid, exert their anti-cancer effects through the modulation of several key cellular processes, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. The specific molecular pathways involved can vary between different cancer cell types.
Apoptosis Induction
In glioma cell lines, this compound has been shown to induce apoptosis, a programmed cell death pathway. This is evidenced by morphological changes such as cell membrane shrinkage and chromatin condensation. A key event in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. Similarly, Gambogenic acid has been demonstrated to induce apoptosis in breast cancer cells through both the death receptor and mitochondrial pathways, involving the activation of caspases-3, -8, and -9.
Autophagy
Interestingly, in non-small cell lung carcinoma (NSCLC) cells, this compound has been reported to induce apoptosis-independent autophagic cell death. Autophagy is a cellular process of self-digestion of cellular components. In glioma cells, this compound also induces autophagic death.
Cell Cycle Arrest
Gambogenic acid has been shown to inhibit the proliferation of small-cell lung cancer cells by arresting the cell cycle. In lung cancer cells, Gambogenic acid can induce a G1 phase arrest by promoting the degradation of cyclin D1, a key protein in cell cycle progression.
Signaling Pathways Modulated by this compound
The bioactivity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
AMPK-mTOR Pathway in Glioma
In glioma cells, this compound inhibits cell growth by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. AMPK is a key energy sensor in cells, and its activation can lead to the inhibition of mTOR, a central regulator of cell growth and proliferation. This inhibition of the mTOR pathway by this compound contributes to the induction of autophagy and subsequent cell death in glioma cells.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Gambogenic acid has been shown to inhibit this pathway in esophageal squamous cell carcinoma cells, contributing to its anti-tumor effects.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, cleaved caspase-3, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling pathway of this compound in glioma cells.
Workflow for assessing apoptosis via flow cytometry.
Gambogenic acid's effect on G1 phase cell cycle regulation.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Gambogenic acid inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a detailed comparison of the efficacy of Isogambogenic acid (iso-GNA), a natural compound, with standard-of-care chemotherapeutic agents in non-small cell lung cancer (NSCLC) and glioma models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant cytotoxic and anti-proliferative effects in preclinical cancer models. In glioma cell lines, its efficacy, as measured by IC50 values, is notably potent, falling within a low micromolar range that is competitive with or superior to some standard chemotherapies. For instance, in U87 and U251 glioma cells, this compound exhibits an IC50 of approximately 3-4 µM. While direct IC50 data for this compound in NSCLC is emerging, studies show it induces apoptosis-independent autophagic cell death and has an IC50 range of approximately 5–15 μM in several tumor cell lines, including A549 and H460.[1] This positions it as a compound of interest for further investigation, particularly in cancers where apoptosis resistance is a common mechanism of treatment failure.
Data Presentation: Comparative Efficacy (IC50 Values)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and standard chemotherapeutic agents in relevant cancer cell lines. It is important to note that experimental conditions, such as duration of drug exposure, can influence IC50 values.
Table 1: Comparative IC50 Values in Glioma Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| This compound | U87, U251 | ~3-4 | 24h |
| Temozolomide | U87 | Median: 180 (IQR: 52–254) | 48h |
| U251 | Median: 84 (IQR: 34–324) | 48h | |
| Carmustine (BCNU) | U87MG | ~54.4 | Not Specified |
| Doxorubicin | U87MG | 0.14 ± 0.1 | 24h |
Table 2: Comparative IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| This compound | A549, H460 | ~5-15 | Not Specified |
| Gambogenic Acid (related compound) | A549 | 16.19 ± 0.26 | Not Specified |
| Cisplatin | A549 | 6.14 - 8.6 | 48h - 72h |
| NCI-H1299 | ~7.14 - 7.6 | 72h | |
| Paclitaxel | NSCLC Cell Lines (Median) | 9.4 | 24h |
| A549 | ~1.645 | 48h | |
| Etoposide | A549 | 3.49 | 72h |
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and death. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating the compound's efficacy.
Caption: A generalized workflow for assessing the anti-cancer efficacy of a compound.
Caption: Signaling pathways modulated by this compound in glioma and NSCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
MTT Cell Viability Assay
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and standard chemotherapeutic agents in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the compounds of interest for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described for the apoptosis assay.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol (B145695) for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use software to model the cell cycle distribution from the resulting DNA content histogram.
-
Conclusion
This compound demonstrates compelling anti-cancer activity, particularly in glioma models, where its efficacy is comparable to or exceeds that of some standard chemotherapeutic agents. Its unique mechanism of inducing autophagic cell death in NSCLC presents a promising avenue for overcoming apoptosis resistance. The data and protocols provided in this guide are intended to support further research into the therapeutic potential of this compound as a novel anti-cancer agent.
References
A Researcher's Guide to Validating Isogambogenic Acid Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the cellular target engagement of Isogambogenic acid (iso-GNA), a natural product with known anti-cancer properties. While the downstream effects of iso-GNA on signaling pathways such as AMPK/mTOR and VEGFR-2 are documented, the direct molecular targets responsible for initiating these cascades are yet to be fully elucidated. This guide outlines key experimental approaches to identify and validate these direct targets, comparing them with established alternative compounds targeting similar pathways.
Introduction to this compound and the Importance of Target Engagement
This compound, a natural compound isolated from Garcinia hanburyi, has demonstrated significant cytotoxic effects against various cancer cell lines. Its proposed mechanisms of action include the induction of autophagic cell death through the activation of the AMPK-mTOR pathway and the inhibition of angiogenesis via suppression of Rho GTPases and VEGFR-2 signaling.
Directly confirming that a compound binds to its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action, helps in optimizing drug candidates, and minimizes the risk of off-target effects. This guide explores modern, label-free techniques that are particularly well-suited for validating the target engagement of natural products like iso-GNA.
Comparative Analysis of Target Engagement Validation Methods
To effectively validate the direct cellular targets of this compound, a multi-faceted approach employing orthogonal methods is recommended. Below is a comparison of key techniques and their applicability, alongside data for alternative compounds that serve as valuable benchmarks.
Table 1: Comparison of Cellular Target Engagement Validation Methods
| Method | Principle | This compound Application (Hypothetical/Inferred) | Alternative Compound & Target | Reported Quantitative Data |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Identification of direct binding partners by observing a shift in the melting temperature of cellular proteins in the presence of iso-GNA. | Sunitinib (VEGFR-2) | CETSA has been used to confirm direct target engagement of various kinase inhibitors. Specific ΔTm values for Sunitinib with VEGFR2 would require experimental determination. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Identification of iso-GNA targets by detecting proteins that show increased resistance to protease digestion upon treatment with the compound. | Gambogic Acid (Related Compound) | Proteomic studies have identified potential targets like stathmin and proteins involved in the ubiquitin-proteasome system.[1][2][3] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer is competed by the binding of an unlabeled compound. | Quantitative measurement of iso-GNA binding affinity to a specific target protein (e.g., a candidate from CETSA/DARTS) in live cells. | Sunitinib (VEGFR-2) | A NanoBRET assay has been developed for VEGFR2, enabling the determination of binding affinity (Ki) for various inhibitors in cell lysates.[4][5] |
| Downstream Pathway Analysis (Western Blot) | Measures the modulation of downstream signaling molecules to infer target engagement. | Confirmation of AMPK activation (increased p-AMPK) and VEGFR-2 signaling inhibition (decreased p-VEGFR2) upon iso-GNA treatment. | A-769662 (AMPK Activator) | EC50 for AMPK activation in cell-free assays is 0.8 µM. IC50 for inhibition of fatty acid synthesis in hepatocytes is 3.2 µM. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target binding in a cellular environment without modifying the compound of interest.
Experimental Workflow:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that identifies protein targets based on their stabilization against proteolysis upon ligand binding.
Experimental Workflow:
-
Cell Lysis: Prepare a total protein lysate from the cells of interest.
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates to initiate protein digestion.
-
Reaction Quenching: Stop the digestion after a specific time by adding a protease inhibitor or by denaturation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE.
-
Target Identification: Identify protein bands that are protected from digestion in the presence of this compound. These protected bands can be excised and identified by mass spectrometry.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a highly sensitive method for quantifying compound binding to a specific protein target in living cells.
Experimental Workflow:
-
Cell Transfection: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer and varying concentrations of the unlabeled competitor compound (this compound) to the cells.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescence reaction.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals to calculate the BRET ratio.
-
Data Analysis: Plot the BRET ratio as a function of the competitor compound concentration to determine the IC50 value, which reflects the binding affinity.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Signaling Pathways of Interest
Understanding the signaling pathways modulated by this compound is crucial for interpreting target engagement data.
AMPK/mTOR Signaling Pathway
This compound is known to activate AMPK, which in turn inhibits mTOR, leading to the induction of autophagy.
Caption: Simplified AMPK/mTOR signaling pathway activated by this compound.
VEGFR-2 Signaling Pathway
This compound has been shown to inhibit angiogenesis by suppressing the VEGFR-2 signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Conclusion and Future Directions
Validating the direct cellular targets of this compound is a critical next step in its development as a potential therapeutic agent. The label-free methods described in this guide, such as CETSA and DARTS, offer powerful approaches for unbiased target identification. Subsequent validation and quantitative characterization of target engagement can be achieved using techniques like the NanoBRET™ assay.
By comparing the target engagement profile of this compound with well-characterized compounds like A-769662 and Sunitinib, researchers can gain a deeper understanding of its mechanism of action, selectivity, and potential for further development. The experimental protocols and workflows provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to rigorously validate the cellular target engagement of this compound and other novel bioactive compounds.
References
- 1. Proteomic identification of molecular targets of gambogic acid: role of stathmin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets of gambogic acid in cancer: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isogambogenic Acid: A Comparative Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid, a natural compound isolated from the resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its potent anti-cancer and anti-angiogenic properties. This guide provides a comprehensive comparison of the available pharmacokinetic and pharmacodynamic data for this compound and its structural analog, gambogic acid, to support further research and development.
Pharmacodynamic Profile: Potent Anti-Cancer and Anti-Angiogenic Effects
This compound exhibits significant cytotoxic effects against a range of cancer cell lines and inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.1544 | [1] |
| BGC-83 | Human Gastric Carcinoma | 0.04327 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | [1] |
| A549 | Human Lung Carcinoma | ~5-15 | |
| H460 | Human Lung Carcinoma | ~5-15 |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Mechanism of Action: A Dual Approach to Cancer Inhibition
The anti-cancer activity of this compound is attributed to two primary mechanisms: the induction of autophagy-dependent cell death and the inhibition of angiogenesis.
-
Autophagy-Dependent Cell Death: this compound has been shown to induce cell death in non-small-cell lung carcinoma (NSCLC) cells through a mechanism independent of apoptosis, known as autophagic cell death. This provides a potential therapeutic strategy for apoptosis-resistant cancers.
-
Anti-Angiogenesis: this compound effectively suppresses tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts the formation of new blood vessels, thereby limiting tumor growth and spread.
Caption: Signaling pathway of this compound's anti-angiogenic effect.
Pharmacokinetic Profile: Insights from a Structural Analog
Direct pharmacokinetic data for this compound is currently limited in the public domain. However, studies on its close structural analog, gambogic acid, provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Animal Model | Dose (mg/kg) | Value | Reference |
| Gambogic Acid | ||||
| Elimination Half-life (t½) | Rat (i.v.) | 1, 2, 4 | 14.9, 15.7, 16.1 min | [2] |
| Dog (i.v.) | 0.5, 1, 2 | 57.95 - 60.95 min | ||
| Area Under the Curve (AUCt) | Rat (i.v.) | 1, 2, 4 | 54.2, 96.1, 182.4 µg·min/mL | [2] |
| Dog (i.v.) | 0.5, 1, 2 | 58.95, 130.46, 266.37 µg·min/mL | ||
| Bioavailability (Oral) | Rat | 40, 80 | 0.25%, 0.32% | |
| Distribution | ||||
| Tissue Distribution | Rat (i.v.) | - | Highest concentrations in the liver | [2] |
| Excretion | ||||
| Biliary Excretion | Rat (i.v.) | - | 36.5% over 16 h | [2] |
| Fecal Excretion | Rat (i.v.) | - | 1.26% within 48 h | [2] |
| Urinary Excretion | Rat (i.v.) | - | Not detected | [2] |
Table 2: Pharmacokinetic Parameters of Gambogic Acid in Animal Models
The data on gambogic acid suggests rapid elimination from the bloodstream and primary excretion through the biliary route. The oral bioavailability is low, indicating that intravenous administration may be a more effective route for achieving therapeutic concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 20-68 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: this compound is administered to the mice (e.g., intravenously or intraperitoneally) at a specified dose and schedule. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Caption: Workflow for a typical preclinical pharmacokinetic study.
LC-MS/MS Method for Quantification in Biological Matrices
While a specific method for this compound is not detailed in the available literature, a validated LC-MS/MS method for the simultaneous determination of the structurally similar gambogic acid and gambogenic acid in rat plasma provides a strong starting point.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 reversed-phase column using a mobile phase gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.
Conclusion and Future Directions
This compound presents a promising profile as an anti-cancer agent with a clear mechanism of action targeting both tumor cell survival and angiogenesis. However, the lack of direct pharmacokinetic data is a significant knowledge gap that needs to be addressed to facilitate its translation into clinical settings. Future research should prioritize:
-
Comprehensive ADME studies of this compound in various animal models to determine its bioavailability, metabolism, and excretion pathways.
-
Development and validation of sensitive analytical methods for the quantification of this compound and its potential metabolites in biological matrices.
-
Comparative studies directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound with its isomers and other compounds from Garcinia species to understand structure-activity relationships.
By addressing these research needs, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel cancer therapeutic.
References
Unlocking Synergistic Potential: A Comparative Guide to Isogambogenic Acid in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid, a natural compound derived from the gamboge resin of the Garcinia hanburyi tree, has garnered significant interest for its potent anti-cancer properties. While its standalone efficacy is noteworthy, its true potential may lie in its synergistic effects when combined with existing chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound and its close analog, Gambogic acid, with other drugs, supported by experimental data. Due to the limited availability of combination studies on this compound, data from studies on Gambogic acid is included as a valuable proxy, given their structural and functional similarities.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound's analogue, Gambogic acid, has been evaluated in combination with standard chemotherapeutic drugs such as cisplatin (B142131) and doxorubicin (B1662922) across various cancer cell lines. The synergy is typically quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit 50% of cell growth, is a key metric in these assessments.
Table 1: Synergistic Effects of Gambogic Acid with Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) | Reference |
| A549 | Gambogic Acid | 2.261 ± 0.218 | CI < 0.9 (Synergistic) | [1] |
| Cisplatin | 21.88 ± 3.21 | [1] | ||
| A549/DDP (Cisplatin-Resistant) | Gambogic Acid | 2.591 ± 0.782 | Not explicitly calculated, but combination showed enhanced apoptosis | [2] |
| Cisplatin | >40 µg/mL (Resistant) | [2] |
Table 2: Synergistic Effects of Gambogic Acid with Doxorubicin in Breast Cancer Cells
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) | Reference |
| MCF-7 | Gambogic Acid Lysinate | 1.46 | Synergistic loss of cell viability observed | [3] |
| Doxorubicin | ~0.4 - 0.7 | |||
| SKOV-3 (Ovarian Cancer) | Gambogic Acid | Not specified | Synergistic loss of cell viability observed | |
| Doxorubicin | Not specified |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound and its analogs are rooted in their ability to modulate multiple cellular signaling pathways, often complementing the mechanisms of conventional chemotherapy drugs.
This compound and the AMPK-mTOR Pathway
This compound has been shown to induce autophagic cell death in glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth and metabolism.
Figure 1: this compound-induced cell death via the AMPK/mTOR pathway.
Gambogic Acid and Cisplatin Synergy in NSCLC
The combination of Gambogic acid and cisplatin has demonstrated significant synergy in non-small cell lung cancer (NSCLC) cells. This is partly achieved by downregulating the expression of multidrug resistance-associated protein 2 (MRP2) and lung resistance protein (LRP), which are involved in drug efflux and resistance.
Figure 2: Gambogic acid enhances cisplatin efficacy by downregulating drug efflux pumps.
Gambogic Acid and Doxorubicin Synergy in Breast Cancer
In breast cancer cells, Gambogic acid sensitizes resistant cells to doxorubicin. This synergistic effect is associated with the generation of reactive oxygen species (ROS) and the suppression of the anti-apoptotic protein survivin.
Figure 3: Gambogic acid and Doxorubicin synergistically induce apoptosis via ROS and survivin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drugs.
-
Cell Seeding: Plate cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound/Gambogic acid, the combination drug (e.g., cisplatin or doxorubicin), or the combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Figure 4: Workflow of the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis.
-
Cell Lysis: After drug treatment, harvest the cells and lyse them in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, Survivin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 5: General workflow for Western blot analysis.
Conclusion
The available evidence strongly suggests that this compound and its analog, Gambogic acid, can act as potent synergistic agents when combined with conventional chemotherapeutics like cisplatin and doxorubicin. By targeting complementary signaling pathways and mechanisms of drug resistance, these combinations offer a promising avenue for enhancing anti-cancer efficacy, potentially allowing for reduced dosages of cytotoxic drugs and mitigating adverse side effects. Further preclinical and clinical investigations into the synergistic effects of this compound are warranted to fully elucidate its therapeutic potential in combination cancer therapy.
References
- 1. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic Acid Lysinate Induces Apoptosis in Breast Cancer MCF-7 Cells by Increasing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Head-to-Head Comparison of Isogambogenic Acid Analogs' Activity
For Immediate Release
A comprehensive analysis of Isogambogenic acid (IGA) and its synthetic analogs reveals a promising landscape for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a detailed head-to-head comparison of the biological activities of IGA and its acetylated analog, Acetyl Isogambogic Acid (AIGA), supported by experimental data, methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their quest for next-generation therapies.
This compound, a natural compound, has demonstrated significant cytotoxic effects against various cancer cell lines. Its analog, Acetyl Isogambogic Acid, has been synthesized and evaluated to explore potential enhancements in efficacy and to elucidate structure-activity relationships. This comparison focuses on their anticancer properties, specifically their impact on cell viability and underlying signaling pathways.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of this compound and Acetyl Isogambogic Acid were evaluated against SW1 mouse melanoma cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined to quantify their ability to inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) |
| This compound | Data not available in searched results | - |
| Acetyl Isogambogic Acid | SW1 mouse melanoma | ~0.05 |
Table 1: Comparative in vitro cytotoxicity of this compound analogs.
Experimental Protocols
Cell Viability Assay: The cytotoxicity of the compounds was determined using the ATPLite kit. SW1 mouse melanoma cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of Acetyl Isogambogic Acid for 20 hours. Cell viability was assessed by measuring ATP levels, which correlates with the number of viable cells, using a luminescence readout on a multimode plate reader.[1]
Mechanism of Action: Signaling Pathway Insights
Both this compound and its analog, Acetyl Isogambogic Acid, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and death.
AMPK-mTOR Pathway Activation by this compound:
Research has indicated that this compound inhibits the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This activation leads to autophagy and apoptosis in cancer cells.
JNK Pathway Activation by Acetyl Isogambogic Acid:
Studies on Acetyl Isogambogic Acid in melanoma cells have revealed its ability to activate the c-Jun N-terminal kinase (JNK) pathway. This activation is crucial for its cytotoxic effects. AIGA's pro-apoptotic activity is dependent on JNK activity.[1] The activation of JNK, in concert with the inhibition of other factors like ATF2, contributes to the potent cytotoxic effects on melanoma cells.[1]
References
Confirming Isogambogenic Acid-Induced Apoptosis via Caspase Activation: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Isogambogenic acid (iso-GNA), understanding its mechanism of action is paramount. Evidence suggests that iso-GNA can induce apoptosis through the activation of caspases, a family of proteases central to the programmed cell death pathway. However, the cellular response to iso-GNA appears to be context-dependent, with some studies reporting apoptosis-independent autophagic cell death in certain cancer cell lines. This guide provides a comparative analysis of iso-GNA's pro-apoptotic effects, contrasting it with other well-known apoptosis inducers, and offers detailed experimental protocols to verify its caspase-dependent apoptotic activity.
Performance Comparison: this compound vs. Alternative Apoptosis Inducers
This section compares the efficacy of this compound in inducing apoptosis in the U87 human glioblastoma cell line with two alternative compounds: Staurosporine, a potent and well-characterized protein kinase inhibitor that induces apoptosis in a wide range of cell types, and Gambogic acid, a structurally related natural product also known for its pro-apoptotic properties.
| Compound | Cell Line | Concentration | Time Point | Apoptosis Induction (Annexin V Positive Cells %) | Cleaved Caspase-3 Expression | Citation(s) |
| This compound | U87 Glioma | 10 µM | 24 h | Increased | Increased | [1][2] |
| Staurosporine | U87 Glioma | 5 µM | 4 h | Not explicitly quantified in this study, but shown to induce apoptosis and caspase-3 activation. | Increased | [3] |
| Gambogic acid | U87MG Glioma | Time and dose-dependent increase | 24-72 h | Time and dose-dependent increase | Increased | [4] |
Note: Direct quantitative comparison is challenging due to variations in experimental setups across different studies. The data presented indicates a qualitative increase in apoptosis and cleaved caspase-3. For rigorous comparison, these compounds should be tested in parallel under identical experimental conditions.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and provide a clear experimental path, the following diagrams illustrate the caspase activation pathway and a typical workflow for confirming apoptosis.
Caption: this compound-Induced Apoptotic Pathway.
Caption: Experimental Workflow for Apoptosis Confirmation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection and quantification of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (treated and untreated)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound at various concentrations and for different time points. Include untreated cells as a negative control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5][6][7]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot for Cleaved Caspase-3
This protocol is for the detection of the activated form of caspase-3.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and untreated cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-cleaved caspase-3 antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system. The cleaved caspase-3 will appear as bands at approximately 17 and 19 kDa.
-
Colorimetric Caspase-3 Activity Assay
This protocol provides a quantitative measure of caspase-3 activity.
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Assay Reaction:
-
Measurement:
Conclusion
The available evidence indicates that this compound can induce apoptosis in glioma cells through the activation of caspase-3. However, its mechanism of action is cell-type specific, as it has been shown to induce apoptosis-independent autophagy in non-small-cell lung carcinoma.[14][15][16] For researchers investigating iso-GNA, it is crucial to empirically determine its effects in their specific model system. The protocols provided in this guide offer a robust framework for confirming caspase-dependent apoptosis. A direct comparison with other apoptosis inducers like Staurosporine and Gambogic acid under consistent experimental conditions will further elucidate the relative potency and potential therapeutic window of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy inhibition promotes gambogic acid-induced suppression of growth and apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. abcam.com [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Author Correction: this compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Comparative Guide to its Bioactivity Confirmation Using Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of isogambogenic acid, a natural product isolated from Garcinia hanburyi, with a focus on its anticancer properties. We present supporting experimental data and detailed methodologies for key assays to facilitate the validation of its therapeutic potential.
Comparative Bioactivity of this compound
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of autophagic cell death. To contextualize its potency, this section compares its half-maximal inhibitory concentration (IC50) with that of rapamycin (B549165), a well-established inhibitor of the mammalian target of rapamycin (mTOR) and a known inducer of autophagy.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | U87MG | Glioma | ~3-4 µM |
| U251 | Glioma | ~3-4 µM | |
| Rapamycin | U87MG | Glioma | 0.1 µM[1] |
| A549 | Non-Small Cell Lung Cancer | 32.99 µg/mL |
Experimental Protocols
To ensure robust and reproducible findings, it is crucial to employ a combination of assays that measure the same biological endpoint through different mechanisms—a practice known as using orthogonal assays. This approach minimizes the risk of false positives and increases confidence in the observed bioactivity.
Primary Assay: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., U87MG, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator compound (e.g., rapamycin) for 24 to 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Orthogonal Assay: Western Blot for LC3 Conversion
To specifically confirm that the observed cytotoxicity is mediated by autophagy, a Western blot analysis of microtubule-associated protein 1A/1B-light chain 3 (LC3) is employed. This assay directly measures a key molecular marker of autophagy.
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Protocol:
-
Cell Lysis: After treating cells with this compound or a comparator, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increased ratio in treated cells compared to control cells indicates autophagy induction.
Visualizations
To further elucidate the experimental process and the underlying mechanism of this compound, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Isogambogenic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of isogambogenic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and compliance with standard laboratory safety practices.
This compound, a natural product isolated from Resina Garciniae, exhibits cytotoxic properties against various cancer cell lines.[1][2] Due to its biological activity, it must be handled and disposed of as a hazardous chemical waste. Adherence to institutional and local regulations is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Key Data Summary
For easy reference, the following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₆O₈ | [3] |
| Molar Mass | 630.778 g/mol | [3] |
| CAS Number | 887923-47-9 | [1][3] |
| Appearance | Solid (form may vary) | |
| Biological Activity | Cytotoxic to cancer cell lines with IC₅₀ values ranging from 0.4327 to 5.942 µmol/L. | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [3] |
Safety Operating and Disposal Protocols
The proper disposal method for this compound depends on its form (solid or in solution). Given its cytotoxic nature, all materials contaminated with this compound, including stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.
Recommended Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Hand Protection: Use protective, chemical-impermeable gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of dust or aerosols.[5]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Identify Waste: All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Collect uncontaminated solid this compound in its original container or a clearly labeled, sealed container. Contaminated items like gloves, weigh boats, and pipette tips should be placed in a designated, lined hazardous waste bin.
-
Liquid Waste: Solutions of this compound, typically in organic solvents like DMSO, must be collected in a designated, sealed, and compatible hazardous waste container.[5][6] Do not dispose of organic solvent solutions down the drain. [6]
2. Waste Container Labeling:
-
Properly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If it is a mixed waste, list all components and their approximate concentrations.
-
Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.[7]
4. Arrange for Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS department to schedule a pickup.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated, typically by working within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills: Carefully sweep up the material to avoid generating dust and place it in a sealed container for hazardous waste disposal.
-
For liquid spills: Absorb the solution with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Visual Guides
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Experimental workflow for handling and disposing of this compound.
Caption: Decision-making workflow for this compound spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
